molecular formula C35H52N6O10 B1597320 Val-glu-pro-ile-pro-tyr CAS No. 94773-24-7

Val-glu-pro-ile-pro-tyr

Número de catálogo: B1597320
Número CAS: 94773-24-7
Peso molecular: 716.8 g/mol
Clave InChI: ZQOILFFBJUNGRA-NMVUUJPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Val-glu-pro-ile-pro-tyr, also known as Val-glu-pro-ile-pro-tyr, is a useful research compound. Its molecular formula is C35H52N6O10 and its molecular weight is 716.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Val-glu-pro-ile-pro-tyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Val-glu-pro-ile-pro-tyr including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOILFFBJUNGRA-NMVUUJPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H52N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30915315
Record name N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94773-24-7
Record name Valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094773247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30915315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Val-glu-pro-ile-pro-tyr as a human beta-casein fragment

Technical Guide: Val-Glu-Pro-Ile-Pro-Tyr (Human -Casein Fragment 54-59)[1][2][3][4]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from the primary sequence of human

123


immunostimulatory properties

This guide details the peptide's physicochemical characteristics, its unique mechanism of action involving the downregulation of Basic Transcription Factor 3 (BTF3), and validated experimental protocols for assessing its efficacy in macrophage activation and pathogen clearance.[4]

Part 1: Physicochemical Profile & Biological Context

Structural Identity

VEPIPY represents a specific cleavage product of human milk proteins. Its sequence conservation and structural rigidity (due to double Proline residues) contribute to its stability against immediate proteolytic degradation in the serum.

ParameterSpecification
Sequence Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)
Origin Human

-Casein (Fragment 54–59)
Molecular Weight ~716.8 Da
Isoelectric Point (pI) ~4.0 (Acidic due to Glutamic Acid)
Solubility High in aqueous buffers (pH > 4.5)
Primary Bioactivity Immunostimulation (Macrophage activation)
Receptor Interaction Non-opioid; intracellular targeting of BTF3a
Comparative Bioactivity: Human vs. Bovine

It is critical for researchers to distinguish VEPIPY from bovine milk peptides to avoid mechanistic conflation.

FeatureHuman Fragment (VEPIPY)Bovine BCM-7 (YPFPGPI)
Source Human

-Casein
Bovine

-Casein (A1 variant)
Primary Class ImmunostimulantOpioid Peptide (Exorphin)
Receptor Target BTF3a (Intracellular/Nuclear)

-Opioid Receptor (GPCR)
Physiological Effect Enhanced Phagocytosis, Pathogen ClearanceAnalgesia, Gut Motility Reduction, Sedation
Toxicity Profile Cytomodulatory (Apoptosis in specific lines)Potential respiratory depression (infants)

Part 2: Mechanistic Pathways (The BTF3 Axis)

The mechanism of VEPIPY is sophisticated; it does not merely bind a surface receptor but modulates transcriptional machinery. Research indicates the peptide enters the cell and downregulates Basic Transcription Factor 3a (BTF3a) .[4]

The BTF3a Downregulation Model

BTF3 is a transcription factor involved in cell cycle regulation and apoptosis suppression. By downregulating BTF3a, VEPIPY:

  • Enhances Macrophage Phagocytosis: Increases the clearance rate of intracellular pathogens (e.g., Mycobacterium bovis BCG, Leishmania donovani).

  • Modulates Apoptosis: In cancer cell lines (e.g., MCF-7), downregulation of BTF3 promotes apoptosis, suggesting an anti-tumorigenic potential.[5]

Pathway Visualization

The following diagram illustrates the validated signaling cascade initiated by VEPIPY treatment in a macrophage model.

VEPIPY_PathwayPeptideVEPIPY Peptide(Extracellular)EntryCellular Uptake(Endocytosis/Transport)Peptide->EntryAdministrationTargetBTF3a(Basic Transcription Factor 3a)Entry->TargetIntracellular TargetingDownregDownregulation ofBTF3a ExpressionTarget->DownregInhibitionEffect1Enhanced Phagocytosis(Pathogen Clearance)Downreg->Effect1In MacrophagesEffect2Apoptosis Induction(Tumor Cells)Downreg->Effect2In MCF-7/Cancer Lines

Caption: Figure 1.[6] Mechanism of Action for VEPIPY. The peptide enters the cell and suppresses BTF3a, triggering distinct downstream effects depending on cell type (phagocytosis in immune cells vs. apoptosis in tumor cells).

Part 3: Experimental Protocols

Synthesis and Purification Protocol

To ensure reproducibility, use Solid Phase Peptide Synthesis (SPPS).

Reagents: Fmoc-amino acids, Rink Amide MBHA resin, Piperidine, HBTU/DIEA.

  • Resin Loading: Swell Rink Amide resin in DMF for 30 min.

  • Coupling Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (3x), DCM (3x).

    • Activation: Mix Fmoc-AA (Tyr, then Pro, Ile, Pro, Glu, Val) with HBTU (0.5M) and DIEA (1.0M) in DMF.

    • Coupling: Add activated AA to resin; shake for 45 min.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to pellet peptide.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in 0.1% TFA over 45 min.

  • Validation: ESI-MS must confirm Mass ~716.8 Da.

Macrophage Phagocytosis Assay (Functional Validation)

This assay validates the biological activity of VEPIPY by measuring the uptake of opsonized Sheep Red Blood Cells (SRBCs).

Cell Line: Murine Peritoneal Macrophages or THP-1 (differentiated).

Step-by-Step Methodology:

  • Preparation of Opsonized SRBCs:

    • Wash SRBCs (2%) in PBS.

    • Incubate with sub-agglutinating titer of anti-SRBC antiserum for 30 min at 37°C.

    • Wash 3x to remove unbound antibodies.

  • Macrophage Treatment:

    • Seed macrophages (

      
       cells/well) on glass coverslips.
      
    • Treat with VEPIPY at graded concentrations (e.g., 10, 50, 100 µM) for 24 hours.

    • Control: Untreated macrophages (Vehicle only).

  • Phagocytosis Induction:

    • Add opsonized SRBCs to the macrophage monolayer (Ratio 50:1).

    • Incubate for 60 min at 37°C.

  • Fixation and Staining:

    • Remove non-phagocytosed SRBCs by hypotonic lysis (Tris-NH4Cl).

    • Fix macrophages with methanol.

    • Stain with Giemsa.

  • Quantification (Phagocytic Index - PI):

    • Count 200 macrophages per slide via microscopy.

    • PI Formula:

      
      .
      
    • Success Criterion: VEPIPY treated cells should show statistically significant PI increase (p<0.05) vs control.

Part 4: Therapeutic Implications[7]

Infectious Disease (Adjunct Therapy)

Research demonstrates that VEPIPY can function as an adjunct to standard chemotherapy.

  • Case Study (Leishmaniasis): In L. donovani infection models, VEPIPY alone showed no direct anti-leishmanial activity.[7] However, when combined with sub-optimal doses of Sodium Stibogluconate (SSG), it enhanced efficacy from ~24% to ~80%.[7]

  • Mechanism: It boosts the host's Cell-Mediated Immunity (CMI), allowing the drug to work more effectively against the parasite.

Oncology (Screening Target)

The downregulation of BTF3a makes VEPIPY a lead compound for "BTF3-targeted" therapies. High BTF3 expression is correlated with poor prognosis in gastric and breast cancers. VEPIPY analogs (e.g., Val-Glu-D-Pro-Ile-Pro-Tyr) are currently investigated for enhanced stability and apoptotic induction in MCF-7 cells.

References

  • Yadav, M., et al. (2011). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.[5][4] PLOS ONE.[8] Link

  • Anusha, R., & Bindhu, O. S. (2016). Immunomodulatory peptides from human milk proteins.[6][8][9][10][11] International Journal of Peptide Research and Therapeutics. Link

  • Jolles, P., et al. (1981). Val-Glu-Pro-Ile-Pro-Tyr, an immunostimulating peptide from human casein.[1][2][5][3][6][11][12] Biochimica et Biophysica Acta.[10] Link

  • Dhawan, V., et al. (2015).[5] BTF3-Promoter Based Screening of Anti-Human Breast Cancer Compounds.[5] Walsh Medical Media. Link

  • Kaur, T., et al. (2012). Adjunct Effect of Immunostimulating Hexapeptide Analogous to Human Beta-Casein Fragment (54–59) to Sodium Stibogluconate Against Experimental Visceral Leishmaniasis. Immunopharmacology and Immunotoxicology. Link

Technical Guide: Mechanism of Action of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) in Immune Response

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, experimental validation, and therapeutic potential of the hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) , a bioactive fragment derived from human


-casein.

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a biologically active hexapeptide corresponding to residues 54–59 of human


-casein.[1][2] Unlike broad-spectrum anti-inflammatory peptides, VEPIPY functions primarily as a specific immunostimulant .[1] Its core mechanism involves the enhancement of macrophage phagocytic activity and the modulation of intracellular transcription factors (specifically BTF3a) to facilitate bacterial clearance.

This guide analyzes the peptide's receptor-mediated signaling, its role in downregulating host survival factors to combat intracellular pathogens, and the experimental protocols required to validate its activity in drug development pipelines.

Physicochemical & Biological Profile

PropertyDescription
Sequence Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)
Source Human

-Casein (Fragment 54–59)
Molecular Weight ~717.8 Da
Structural Stability High resistance to enzymatic degradation due to Proline-rich sequence (Pro at positions 3 and 5).
Primary Target Cells Monocytes and Macrophages (e.g., RAW 264.7, THP-1).
Receptor Binding Specific, saturable binding sites on monocytes (

nM).[1]

Mechanism of Action (The Core)

The immune modulation by VEPIPY operates through two distinct but complementary pathways: Receptor-Mediated Phagocytosis and Intracellular Transcription Modulation .[1]

Pathway A: Receptor-Mediated Phagocytic Enhancement

VEPIPY binds to high-affinity receptors on the surface of monocytes and macrophages.[1] This interaction triggers cytoskeletal rearrangements necessary for the engulfment of pathogens (phagocytosis).[1]

  • Specificity: Studies indicate that VEPIPY binds to a receptor distinct from those used by other casein peptides (e.g., the tripeptide GLF).[]

  • Kinetics: Binding is saturable with a dissociation constant (

    
    ) of 3.7 nM, indicating high affinity typical of specific ligand-receptor interactions.[1]
    
  • Outcome: Significant increase in the uptake of opsonized particles (e.g., sheep red blood cells, bacteria).[2]

Pathway B: BTF3a Downregulation & Bacterial Clearance

In the context of intracellular infection (e.g., Mycobacterium bovis BCG), VEPIPY exerts a unique regulatory effect:

  • Target: The peptide downregulates Basic Transcription Factor 3a (BTF3a) .[2]

  • Mechanism: BTF3a typically protects cells from apoptosis.[1] By suppressing BTF3a, VEPIPY may sensitize infected macrophages to apoptosis, a defense mechanism that deprives intracellular bacteria of their replicative niche.

  • Cytokine Independence: Notably, VEPIPY enhances bacterial clearance without significantly altering the levels of pro-inflammatory cytokines (TNF-

    
    , IL-6) or nitric oxide (NO) in certain models.[1] This suggests a "silent" clearance mechanism that avoids excessive tissue damage associated with cytokine storms.
    
Visualization of Signaling Pathways

VEPIPY_Mechanism cluster_cellular Macrophage / Monocyte Intracellular Space VEPIPY VEPIPY Peptide (Val-Glu-Pro-Ile-Pro-Tyr) Receptor Specific Monocyte Receptor (Kd ~ 3.7 nM) VEPIPY->Receptor High Affinity Binding BTF3a BTF3a Expression (Basic Transcription Factor 3) VEPIPY->BTF3a Downregulation Phagocytosis Phagocytosis (Cytoskeletal Rearrangement) Receptor->Phagocytosis Activation Clearance Pathogen Clearance (e.g., K. pneumoniae, M. bovis) Phagocytosis->Clearance Engulfment Apoptosis Modulated Apoptosis (Infected Cells) BTF3a->Apoptosis Loss of Survival Signal Apoptosis->Clearance Elimination of Niche

Figure 1: Dual-pathway mechanism of VEPIPY involving receptor-mediated phagocytosis and BTF3a-dependent apoptosis modulation.[1]

Experimental Protocols for Validation

To integrate VEPIPY into a drug development pipeline, the following standardized assays are recommended.

Protocol A: Phagocytosis Assay (In Vitro)

Objective: Quantify the ability of VEPIPY to enhance macrophage engulfment of opsonized targets.

  • Cell Preparation:

    • Culture murine peritoneal macrophages or RAW 264.7 cells in RPMI-1640 medium supplemented with 10% FBS.[1]

    • Seed cells at

      
       cells/well in 24-well plates.
      
  • Peptide Treatment:

    • Incubate cells with VEPIPY (concentration range: 0.1 nM – 10

      
      M) for 30 minutes at 37°C.[1]
      
    • Control: Vehicle (PBS) only.[1]

  • Target Preparation:

    • Opsonize Sheep Red Blood Cells (SRBCs) or fluorescent latex beads with anti-SRBC IgG or serum.[1]

  • Phagocytosis Induction:

    • Add opsonized targets to the peptide-treated macrophages.[1]

    • Incubate for 45–60 minutes at 37°C.

  • Quantification:

    • Lyse non-internalized SRBCs with hypotonic buffer.[1]

    • Fix macrophages and stain (e.g., Giemsa).

    • Readout: Calculate the Phagocytic Index (percentage of cells with engulfed particles

      
       average number of particles per cell).
      
Protocol B: BTF3a Expression Analysis (qPCR)

Objective: Confirm the downregulation of the survival factor BTF3a in infected cells.

  • Infection Model:

    • Infect THP-1 cells with M. bovis BCG (MOI 10:[1]1) for 4 hours.

    • Wash to remove extracellular bacteria.[1]

  • Treatment:

    • Treat infected cells with VEPIPY (e.g., 10 nM) for 24–48 hours.[1]

  • RNA Extraction & cDNA Synthesis:

    • Extract total RNA using TRIzol reagent.[1]

    • Synthesize cDNA using reverse transcriptase.

  • qPCR:

    • Target Primers: Specific for human BTF3a.[1]

    • Reference Gene: GAPDH or ACTB.[1]

    • Data Analysis: Use the

      
       method to determine fold change relative to untreated infected controls.[1]
      
Experimental Workflow Visualization

Protocol_Workflow Start Cell Culture (RAW 264.7 / THP-1) Treat VEPIPY Treatment (0.1 nM - 10 µM) Start->Treat Challenge Pathogen Challenge (SRBCs / Bacteria) Treat->Challenge Assay1 Phagocytosis Index (Microscopy/Flow Cytometry) Challenge->Assay1 Functional Assay2 BTF3a qPCR / Western Blot (Molecular Readout) Challenge->Assay2 Mechanistic

Figure 2: Standardized workflow for validating VEPIPY immunomodulatory activity.

Therapeutic Potential & Applications

Infectious Disease Adjunct

VEPIPY's ability to enhance bacterial clearance without triggering a massive inflammatory response makes it a candidate for adjunct immunotherapy .[1]

  • Application: Treatment of antibiotic-resistant bacterial infections (e.g., Klebsiella pneumoniae, Mycobacterium tuberculosis).

  • Rationale: By boosting the host's innate clearance mechanisms (phagocytosis/apoptosis), VEPIPY could synergize with antibiotics, reducing the required dose or duration of antimicrobial therapy.

Immunodeficiency Support
  • Application: Support for immunocompromised patients (e.g., post-chemotherapy).[1]

  • Rationale: Direct stimulation of monocyte function could compensate for suppressed immune surveillance.

References

  • Parker, F., Migliore-Samour, D., Floc'h, F., et al. (1984). Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties.[4] European Journal of Biochemistry.[]

  • Thakur, D., Saxena, R., Singh, V., et al. (2012). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.[2] PLOS ONE.

  • Jollès, P., Parker, F., Floc'h, F., et al. (1981). Immunostimulating substances from human casein.[4][5] Journal of Immunopharmacology.

  • Migliore-Samour, D., & Jollès, P. (1988). Casein, a prohormone with an immunomodulating role for the newborn? Experientia. [1]

Sources

Val-glu-pro-ile-pro-tyr signaling pathway analysis

Technical Deep Dive: VEPIPY (Human -Casein f54-59) Signaling & Immunomodulation

Executive Summary & Molecular Profile

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from the proteolytic digestion of human


-casein1immunostimulatory activity

While many milk-derived peptides function as ACE inhibitors or opioid receptor agonists, VEPIPY is distinct in its capacity to modulate macrophage function and intracellular pathogen clearance. This guide analyzes the VEPIPY signaling axis, specifically its regulation of Basic Transcription Factor 3 (BTF3) and macrophage phagocytosis, providing a validated framework for experimental replication.

Molecular Specifications
ParameterSpecification
Sequence Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)
Source Human

-Casein (Residues 54–59)
Molecular Weight ~716.8 Da
Isoelectric Point (pI) ~4.0 (Acidic)
Primary Bioactivity Immunostimulation, Phagocytosis enhancement, BTF3a downregulation
Solubility Water-soluble; stable in neutral buffers

The VEPIPY Signaling Axis: Mechanism of Action

The signaling pathway of VEPIPY is non-canonical compared to growth factors. It does not primarily activate the RTK-MAPK cascade but instead functions through an immunomodulatory transcription regulation pathway .

The BTF3a Regulation Pathway

Recent proteomic profiling (Thakur et al., 2012) has identified BTF3a (Basic Transcription Factor 3, isoform a) as a critical downstream target of VEPIPY.

  • Cellular Entry/Binding: VEPIPY interacts with the macrophage surface. Due to its proline-rich structure, it resists rapid degradation by cytosolic peptidases.

  • Transcriptional Modulation: Treatment with VEPIPY leads to the downregulation of BTF3a .

  • Apoptotic Modulation: BTF3a normally suppresses apoptosis. Its downregulation by VEPIPY restores or enhances the apoptotic machinery in infected cells (e.g., THP-1 cells infected with M. bovis BCG).

  • Pathogen Clearance: The induction of apoptosis in infected macrophages prevents bacterial replication and facilitates the formation of apoptotic bodies, which are subsequently cleared, reducing bacterial load.

Phagocytic Activation

Independent of the BTF3a axis, VEPIPY enhances the phagocytic index of macrophages.

  • Mechanism: It primes the cytoskeletal rearrangement necessary for engulfment.

  • Specificity: It specifically enhances the uptake of opsonized targets (e.g., sheep red blood cells) and non-opsonized targets (e.g., latex beads).

Visualization: The VEPIPY-Macrophage Interaction Pathway

The following diagram illustrates the dual-action pathway of VEPIPY: the modulation of nuclear transcription factors and the enhancement of phagocytic activity.

VEPIPY_Pathwaycluster_CytoplasmCytoplasmcluster_NucleusNucleusVEPIPYVEPIPY Peptide(Extracellular)ReceptorPutative Surface Receptor(Macrophage/THP-1)VEPIPY->ReceptorBindingSignal_TransSignal Transduction(Kinase/Phosphatase Modulation)Receptor->Signal_TransActivationCytoskeletonActin CytoskeletonRearrangementSignal_Trans->CytoskeletonActivation (+)BTF3aBTF3a(Basic Transcription Factor 3)Signal_Trans->BTF3aDownregulation (-)Outcome1Enhanced Phagocytosis(Opsonized Targets)Cytoskeleton->Outcome1Gene_ExpApoptotic GeneActivationBTF3a->Gene_ExpDerepressionOutcome2Apoptosis ofInfected CellsGene_Exp->Outcome2Outcome3Pathogen Clearance(e.g., M. bovis BCG)Outcome1->Outcome3Outcome2->Outcome3

Caption: Figure 1. VEPIPY signaling mechanism showing the bifurcation between cytoskeletal activation (phagocytosis) and BTF3a-mediated apoptotic clearance.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of a scrambled peptide control is mandatory to rule out non-specific amino acid effects.

Peptide Synthesis & Quality Control

Rationale: Commercial purity varies. In-house synthesis or strict QC is required to prevent lipopolysaccharide (LPS) contamination, which mimics immunostimulation.

  • Synthesis: Use Fmoc solid-phase peptide synthesis (SPPS) on a Wang resin.

    • Critical Step: Double coupling for Proline residues (Pro-Ile-Pro) to prevent deletion sequences, as steric hindrance is high in this region.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: Reverse-phase HPLC (C18 column).

    • Gradient: 5% to 60% Acetonitrile in 0.1% TFA over 40 mins.

  • Validation:

    • Mass Spectrometry (ESI-MS): Confirm mass [M+H]+ ≈ 717.8 Da.

    • LPS Test (LAL Assay): Essential. Endotoxin levels must be <0.1 EU/mg to attribute activity to the peptide.

Macrophage Phagocytosis Assay (In Vitro)

Rationale: This quantifies the functional endpoint of the signaling pathway.

Materials:

  • THP-1 cells (differentiated with PMA) or Murine Peritoneal Macrophages.

  • FITC-labeled latex beads or Opsonized SRBCs.

  • Control: Scrambled peptide (e.g., I-P-V-E-P-Y).

Protocol:

  • Seeding: Plate macrophages at

    
     cells/well in 24-well plates. Differentiate THP-1 with 20 ng/mL PMA for 24h, then rest for 24h.
    
  • Treatment: Incubate cells with VEPIPY (Concentration range: 10–100 µM) for 24 hours.

    • Vehicle Control: PBS.

    • Positive Control: LPS (1 µg/mL).

  • Challenge: Add FITC-beads at a ratio of 10:1 (beads:cell). Incubate for 2 hours at 37°C.

  • Quenching: Wash 3x with ice-cold PBS. Add Trypan Blue to quench extracellular fluorescence (ensures only internalized beads are measured).

  • Analysis: Flow Cytometry (measure Mean Fluorescence Intensity - MFI) or Fluorescence Microscopy.

    • Calculation: Phagocytic Index = (% Phagocytic cells) × (Average beads per cell).

BTF3a Expression Analysis (Western Blot)

Rationale: Confirms the specific molecular mechanism described by Thakur et al.

  • Lysate Preparation: Treat THP-1 cells with VEPIPY (50 µM) for 24h. Lyse using RIPA buffer with protease inhibitors.

  • Separation: Load 30 µg protein on 12% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-BTF3a (1:1000).

    • Loading Control: Anti-

      
      -actin (1:5000).
      
  • Observation: Expect decreased band intensity for BTF3a in VEPIPY-treated samples compared to untreated controls.

Comparative Bioactivity Data

The following table synthesizes data comparing VEPIPY with other common casein-derived peptides.

Peptide IDSequenceSourcePrimary TargetSignaling Outcome
VEPIPY Val-Glu-Pro-Ile-Pro-TyrHuman

-CN (54-59)
BTF3a / Macrophage Surface Immunostimulation, Apoptosis
PGPIPN Pro-Gly-Pro-Ile-Pro-AsnBovine

-CN (63-68)
Macrophages / LymphocytesImmunomodulation, Antioxidant
VPP Val-Pro-ProBovine

-CN (84-86)
ACE (Angiotensin Converting Enzyme)Antihypertensive (Vasodilation)
BCM-7 Tyr-Pro-Phe-Pro-Gly-Pro-IleBovine

-CN (60-66)

-Opioid Receptor
Opioid agonist, Mucus secretion

Experimental Workflow Diagram

This diagram outlines the logical flow for a researcher validating VEPIPY activity, from synthesis to functional assay.

Workflowcluster_PrepPhase 1: Preparationcluster_CellPhase 2: Cell Modelcluster_ReadoutPhase 3: ReadoutsSynthSPPS Synthesis(Fmoc Strategy)PurifyHPLC Purification(>98% Purity)Synth->PurifyQCLAL Assay(Endotoxin Free)Purify->QCTreatVEPIPY Incubation(24h, 10-100µM)QC->TreatCultureTHP-1 MonocytesDiffPMA Differentiation(Macrophage-like)Culture->DiffDiff->TreatAssay1Phagocytosis Assay(Flow Cytometry)Treat->Assay1Assay2Western Blot(BTF3a Levels)Treat->Assay2

Caption: Figure 2. Step-by-step experimental validation workflow for VEPIPY bioactivity.

References

  • Parker, F., et al. (1984). Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties. European Journal of Biochemistry.

  • Thakur, D., et al. (2012). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.[2] PLOS ONE.

  • Anusha, R., & Bindhu, O. S. (2016). Immunomodulatory properties of milk derived peptides: A review. International Journal of Pharmaceutical Sciences and Research.

  • Migliore-Samour, D., & Jollès, P. (1988). Casein peptides: immunomodulating agents.[3] Experientia.

  • Kostyra, H., & Kostyra, E. Biologically Active Peptides Derived from Food Proteins.[4] Polish Journal of Food and Nutrition Sciences.

Technical Guide: The VEPIPY Peptide (Val-Glu-Pro-Ile-Pro-Tyr)

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Immunomodulatory Mechanisms, and Experimental Protocols [1]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide originally isolated from the enzymatic hydrolysis of human casein .[1][] Unlike the more commonly cited ACE-inhibitory casein peptides (e.g., VPP, IPP), VEPIPY is distinct for its potent immunostimulatory activity .[1] It acts specifically on the monocyte-macrophage lineage, enhancing phagocytosis and conferring resistance against bacterial infections such as Klebsiella pneumoniae.[1]

This guide provides a rigorous technical analysis of VEPIPY, detailing its physicochemical properties, receptor-mediated mechanism of action, and validated protocols for its synthesis and bioassay.

Structural & Physicochemical Characterization

VEPIPY is a proline-rich peptide.[1] The presence of Proline (Pro) at positions 3 and 5 confers significant structural rigidity, protecting the peptide from rapid degradation by non-specific proteases. This structural stability is critical for its bioavailability and half-life in vivo.[1]

Molecular Data Table
PropertyValue / DescriptorNotes
Sequence Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)N-terminal Valine; C-terminal Tyrosine.[1][][3]
Formula

Molecular Weight 716.82 DaMonoisotopic mass ~716.37 Da.[1]
Isoelectric Point (pI) ~4.02Predicted based on acidic Glutamate residue.[1]
Net Charge (pH 7.0) -1Anionic at physiological pH.[1]
Hydrophobicity ModerateHigh content of hydrophobic residues (Val, Ile, Pro, Tyr).[1]
Solubility Water/Acidic BuffersSoluble in aqueous buffers; enhanced by TFA salts.[1]
Structural Logic
  • Proline Positioning: The

    
     and 
    
    
    
    residues induce a polyproline II (PPII) helix-like conformation, preventing the formation of standard
    
    
    -helices or
    
    
    -sheets.[1] This extended structure is often recognized by SH3 domains or specific membrane receptors.[1]
  • C-Terminal Tyrosine: Provides a potential site for phosphorylation or oxidative modification (e.g., by laccase), which can alter bioactivity or serve as a handle for radiolabeling (

    
    ) in binding assays.[1]
    

Source and Production

While VEPIPY is endogenous to human milk (released during digestion), research applications require high-purity synthesis or controlled enzymatic hydrolysis.[1]

Enzymatic Hydrolysis (Natural Source)

VEPIPY is released from human


-casein  via digestion with proteases such as trypsin or chymotrypsin.[1] However, isolation from human milk is impractical for therapeutic scaling.[1]
Solid-Phase Peptide Synthesis (SPPS) Protocol

For research reproducibility, Fmoc-based SPPS is the standard.[1]

Protocol:

  • Resin Loading: Use Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Activation with HBTU/HOBt/DIPEA (1:1:2 ratio relative to amino acid).

    • Note: Double coupling is required for Ile-Pro and Pro-Glu junctions due to steric hindrance from the proline ring.[1]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Precipitation: Cold diethyl ether.

Mechanism of Action: Immunomodulation

VEPIPY does not function as a broad-spectrum immune booster but rather as a specific ligand for monocytes.[1]

Receptor Specificity

Radioligand binding studies using


-VEPIPY have confirmed that the peptide binds to specific saturable receptors  on the surface of human monocytes.[1][]
  • Target Cell: Monocytes (CD14+).[1] Note: It does not bind significantly to Polymorphonuclear Leukocytes (PMNL), distinguishing it from other casein peptides like GLF.[1]

  • Binding Affinity (

    
    ): 
    
    
    
    .[1][]
  • Binding Capacity (

    
    ): 
    
    
    
    .[1][]
Signaling Pathway

Upon binding, VEPIPY triggers a cascade that results in the upregulation of phagocytic machinery.

VEPIPY_Mechanism VEPIPY VEPIPY (Extracellular) Receptor Specific Monocyte Receptor (Kd = 3.7 nM) VEPIPY->Receptor Ligand Binding Signaling Intracellular Signaling (Likely PKC/Ca2+ modulation) Receptor->Signaling Activation Phagocytosis Cytoskeletal Rearrangement (Phagocytosis) Signaling->Phagocytosis Upregulation Outcome Clearance of Opsonized Pathogens (e.g., K. pneumoniae) Phagocytosis->Outcome Immune Response

Figure 1: The receptor-mediated activation of monocytes by VEPIPY.[1]

Validated Experimental Protocols

Purification via RP-HPLC

To ensure the validity of bioassays, VEPIPY must be purified to >95% homogeneity to remove truncated sequences (often des-Val or des-Tyr).[1]

  • Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 45% B over 30 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).[1]

  • Validation: ESI-MS must confirm a dominant peak at m/z 717.8 [M+H]+ .

Phagocytosis Stimulation Assay

This assay measures the functional capacity of VEPIPY to enhance immune clearance.[1]

Materials:

  • Murine peritoneal macrophages or Human HL-60 cells (differentiated).[1][]

  • Sheep Red Blood Cells (SRBCs).[1]

  • Anti-SRBC IgG (Opsonin).[1]

Step-by-Step Workflow:

  • Preparation: Harvest macrophages (

    
     cells/mL) in RPMI-1640 medium.
    
  • Treatment: Incubate macrophages with VEPIPY (Concentration range: 0.1 nM – 1 µM) for 30 minutes at 37°C.[1]

    • Control: Vehicle (PBS) only.[1]

  • Opsonization: Incubate SRBCs with sub-agglutinating titers of anti-SRBC IgG for 30 mins.

  • Challenge: Add opsonized SRBCs to the macrophage culture (Ratio 1:20).

  • Incubation: Incubate for 45–60 minutes.

  • Lysis: Lyse non-ingested SRBCs using hypotonic saline shock.

  • Quantification: Fix macrophages, stain (Giemsa), and count the Phagocytic Index (PI).[1]

    • Calculation:

      
      .[1]
      

Expected Result: A dose-dependent increase in Phagocytic Index, typically peaking between 10–100 nM.[1]

Stability and Modifications

The proline residues provide resistance to digestive enzymes, but the C-terminal Tyrosine is susceptible to oxidation.[1]

  • Laccase-Mediated Oxidation: Recent studies indicate that VEPIPY can interact with laccase, leading to the formation of dimers or oligomers via tyrosine cross-linking.[1] This property is being explored for creating stable peptide-phenolic conjugates with antioxidant properties.[1]

  • Storage: Lyophilized powder is stable at -20°C for >1 year.[1] In solution, avoid repeated freeze-thaw cycles; aliquot and store at -80°C.

References

  • Parker, F., et al. (1984).[1] "Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties." European Journal of Biochemistry.[1][]

  • Migliore-Samour, D., et al. (1989).[1] "Specific binding of a human milk immunostimulating peptide to human monocytes."[1] European Journal of Biochemistry.[1][]

  • BOC Sciences. (n.d.).[1] "Val-Glu-Pro-Ile-Pro-Tyr Peptide Product Data." BOC Sciences Product Catalog.

  • Stübler, A-S., et al. (2020).[1] "Laccase-catalyzed cross-linking of the peptide VEPIPY." ResearchGate / Food Chemistry.[1]

Sources

Methodological & Application

Application Note: Structural Elucidation and Quantitation of the Proline-Rich Hexapeptide VEPIPY by High-Resolution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) presents a distinct set of analytical challenges common to bioactive peptides derived from enzymatic hydrolysis (e.g., casein or yeast hydrolysates). Its sequence contains two proline residues, an acidic glutamate, and an isoleucine residue isomeric with leucine.

This guide outlines a high-fidelity LC-MS/MS workflow designed to:

  • Overcome the "Proline Effect" which dominates fragmentation patterns.

  • Unambiguously differentiate Isoleucine (Ile) from Leucine (Leu) using MS3 or EThcD methodology.

  • Establish a robust quantitation method suitable for drug development and QC environments.

Physicochemical Profile & Theoretical Mass

Before method development, the physicochemical properties of the analyte must be calculated to predict retention behavior and ionization states.

Sequence: Val-Glu-Pro-Ile-Pro-Tyr Formula: C


H

N

O

PropertyValueAnalytical Implication
Monoisotopic Mass (M) 729.3697 Da Base value for MS1 extraction window.
[M+H]

730.3770 m/z Primary precursor ion in ESI positive mode.
[M+2H]

365.6924 m/z Likely charge state due to N-term amine and basicity.
Isoelectric Point (pI) ~4.0Acidic due to Glutamic Acid (E). Requires acidic mobile phase (pH < 3) to ensure protonation for C18 retention.
Hydrophobicity ModerateV, I, P, Y are hydrophobic; E is hydrophilic. Suitable for C18 RP-LC.

LC-MS/MS Method Development

Chromatography (LC)

The presence of Glutamic Acid (Glu, E) creates a risk of peak tailing on standard C18 columns due to secondary interactions with silanols. To mitigate this, we employ a Charged Surface Hybrid (CSH) C18 column or equivalent technology that stays stable at low pH.

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates Glu carboxyl group, suppressing ionization in solution to increase retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for focusing)

    • 1-8 min: 5% to 45% B (Shallow gradient for peptide separation)

    • 8-9 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C (Reduces backpressure, improves mass transfer for Proline conformers).

Mass Spectrometry (MS) Strategy

Ionization Source: Electrospray Ionization (ESI), Positive Mode. ** Rationale:** Despite the acidic Glu residue, the N-terminal amine and the high proton affinity of the Proline amide bonds make positive mode significantly more sensitive than negative mode for this sequence.

The "Proline Effect" in Fragmentation

In Collision-Induced Dissociation (CID), peptides containing Proline exhibit a unique fragmentation bias known as the Proline Effect .[1][2][3] The peptide bond N-terminal to Proline (X-Pro) is exceptionally labile.

For VEPIPY (V-E-P -I-P -Y), we expect dominant cleavage at:

  • Glu-Pro bond: Yielding the y4 ion (PIPY).

  • Ile-Pro bond: Yielding the y2 ion (PY).

Note: This effect can suppress other sequence ions, making full sequence coverage difficult in standard CID. See Section 4 for the mitigation strategy.

Advanced Structural Characterization (Protocol)

Workflow Logic

The following diagram illustrates the decision matrix for characterizing VEPIPY, specifically addressing the Ile/Leu ambiguity.

VEPIPY_Workflow Start Sample: VEPIPY MS1 Full Scan MS1 (m/z 730.3770) Start->MS1 CID HCD/CID Fragmentation (Standard MS2) MS1->CID Check Dominant y-ions? (Proline Effect) CID->Check Ambiguity Ile vs Leu Ambiguity (Residue 4) Check->Ambiguity Yes (y4, y2 dominant) MS3 MS3 or EThcD (Side-chain Fragmentation) Ambiguity->MS3 Required for QC W_Ions Detection of w-ions (z-29 for Ile vs z-43 for Leu) MS3->W_Ions Final Confirmed Sequence: V-E-P-I-P-Y W_Ions->Final

Figure 1: Analytical workflow for unambiguous identification of VEPIPY, highlighting the necessity of MS3/EThcD for isomer differentiation.

Differentiating Isoleucine (Ile) vs. Leucine (Leu)

Standard CID cannot distinguish Leucine (113.0841 Da) from Isoleucine (113.0841 Da). For VEPIPY, the residue at position 4 is critical.

Protocol:

  • Method: Use MS3 (on an ion trap/Orbitrap) or EThcD (Electron Transfer Higher-Energy Collision Dissociation).

  • Mechanism: These high-energy or radical-driven methods induce side-chain fragmentation, generating w-ions (from z-ions losing the side chain).

  • Diagnostic Ions:

    • Isoleucine (Ile): Look for a loss of 29 Da (ethyl group) from the side chain. This generates a characteristic w-ion (z

      
       - 29).[4]
      
    • Leucine (Leu): Look for a loss of 43 Da (isopropyl group). This generates a w-ion (z

      
       - 43).[4]
      
  • Verification: If the spectrum shows a distinct loss corresponding to the ethyl group at the 4th residue position, the sequence is confirmed as VEPIPY.

Quantitative Validation Protocol

For drug development applications, the method must be validated.

MRM Transitions (Triple Quadrupole)

If using a Triple Quadrupole (QqQ) for quantitation, select transitions that avoid the "noisy" low-mass range but utilize the intense Proline-directed fragments.

Precursor (m/z)Product (m/z)Ion TypeCollision Energy (V)Notes
730.4 475.3 y4 (PIPY)25-30Quantifier. Most intense due to Proline effect.
730.4 281.1 y2 (PY)35Qualifier 1. High specificity.
730.4 244.1 b2 (VE)20Qualifier 2. Confirms N-terminus.
Linearity and QC
  • Stock Solution: Dissolve synthetic VEPIPY standard in 20% Acetonitrile/Water to 1 mg/mL.

  • Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL in sample matrix (e.g., plasma or buffer).

  • Acceptance Criteria:

    
    ; Accuracy ±15% (±20% at LLOQ).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing Interaction between Glu (E) and column silanols.Ensure mobile phase pH is < 3.0. Use CSH or HILIC column technology.
Low Sensitivity Ion suppression or poor ionization of acidic Glu.Switch to Positive Mode (if in Neg). Increase source temperature to aid desolvation of the Proline rings.
Missing b-ions Proline Effect directs charge to C-terminal fragments (y-ions).This is normal for VEPIPY. Rely on y4 and y2 for ID. Use lower collision energy to preserve b-ions if necessary.
Ambiguous Sequence Cannot distinguish V-E-P-L -P-Y from V-E-P-I -P-Y.CRITICAL: Perform MS3 or EThcD experiment to observe side-chain w-ions (See Section 4.2).

References

  • Differentiation of Leucine and Isoleucine by Mass Spectrometry

    • Title: Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.
    • Source: Analytical Chemistry (ACS Public
    • URL:[Link]

  • The Proline Effect in Peptide Fragmentation

    • Title: A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissoci
    • Source: Journal of Mass Spectrometry / ResearchG
    • URL:[Link]

  • General Bioactive Peptide Analysis

    • Title: Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.[5][6]

    • Source: International Journal of Peptide Research and Therapeutics (NIH/PubMed).
    • URL:[Link]

  • Isomer Differentiation Technology (WILD)

    • Title: Isoleucine and Leucine - Rapid Novor (WILD® Technology).[7]

    • Source: Rapid Novor.[7]

    • URL:[Link]

Sources

Application Note: VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) for Immunology Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from the enzymatic hydrolysis of human


-casein  (specifically fragment 54–59).[][2] Unlike general nutritional peptides, VEPIPY functions as a cryptic immunomodulator—biologically inactive within the parent protein but exhibiting potent immunostimulatory properties upon release.

This guide details the application of VEPIPY in immunology research, specifically focusing on macrophage activation, phagocytosis enhancement, and anti-infective resistance. It provides standardized protocols for in vitro validation and mechanistic exploration.

Technical Profile & Mechanism of Action

Physicochemical Properties[3]
  • Sequence: Val-Glu-Pro-Ile-Pro-Tyr (V-E-P-I-P-Y)[][3]

  • Origin: Human

    
    -Casein (
    
    
    
    54-59)[]
  • Molecular Weight: ~717.8 Da

  • Solubility: Soluble in water and PBS; stock solutions often prepared in sterile water or 0.1% DMSO depending on concentration requirements.

  • Stability: High proline content confers resistance to rapid degradation by non-specific proteases, extending half-life in culture media.

Mechanism of Action: The "Cryptic" Activation

VEPIPY operates via a "cryptic" mechanism. It is latent within the milk protein structure. Upon digestion (or in vitro enzymatic hydrolysis), the peptide is released and interacts with macrophage cell membranes.

Key Immunological Effects:

  • Phagocytic Up-regulation: Significantly enhances the uptake of opsonized targets (e.g., sheep red blood cells, bacteria) by murine peritoneal macrophages and human monocyte-derived macrophages.

  • Oxidative Burst Induction: Stimulates the release of Nitric Oxide (NO) and reactive oxygen species (ROS) in neutrophils and macrophages, critical for pathogen clearance.

  • Cytokine Modulation: Evidence suggests modulation of pro-inflammatory cytokines, aiding in the resistance against pathogens like Klebsiella pneumoniae and Leishmania donovani.

Pathway Visualization

The following diagram illustrates the release and activation pathway of VEPIPY.

VEPIPY_Pathway Parent Human Beta-Casein (Latent Precursor) Enzyme Enzymatic Hydrolysis (Pepsin/Chymotrypsin) Parent->Enzyme Peptide VEPIPY Peptide (Released Active Form) Enzyme->Peptide Cleavage Macrophage Macrophage Membrane Interaction Peptide->Macrophage Binding Phago Phagocytosis (CR3/FcR mediated) Macrophage->Phago NO_Release Nitric Oxide (NO) Production Macrophage->NO_Release Resistance Pathogen Clearance (e.g., K. pneumoniae) Phago->Resistance NO_Release->Resistance

Figure 1: The activation cascade of VEPIPY from parent protein to immunomodulatory effector.

Experimental Protocols

Protocol A: Macrophage Phagocytosis Assay

Purpose: To quantify the immunostimulatory capacity of VEPIPY by measuring the uptake of opsonized Sheep Red Blood Cells (SRBCs).

Reagents:

  • Murine Peritoneal Macrophages or RAW 264.7 cell line.

  • VEPIPY Peptide (Lyophilized, >95% purity).

  • Sheep Red Blood Cells (SRBCs).[]

  • Anti-SRBC IgG (for opsonization).

  • RPMI-1640 Medium (supplemented).

Step-by-Step Methodology:

  • Peptide Preparation:

    • Dissolve VEPIPY in sterile PBS to a stock concentration of 1 mM.

    • Prepare working dilutions (0.1 µM – 100 µM) in serum-free RPMI.

  • Macrophage Seeding:

    • Seed macrophages at

      
       cells/well in 24-well plates.
      
    • Incubate for 2 hours at 37°C to allow adherence; wash away non-adherent cells.

  • Peptide Treatment:

    • Add VEPIPY working solutions to the wells.

    • Control: Add PBS/Vehicle only.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Opsonization of SRBCs:

    • Incubate SRBCs (2% suspension) with sub-agglutinating titer of anti-SRBC IgG for 30 mins at 37°C.

    • Wash 3x with PBS.

  • Phagocytosis Assay:

    • Add opsonized SRBCs to the macrophage monolayer (Target:Effector ratio 50:1).

    • Incubate for 45–60 minutes at 37°C.

  • Lysis and Quantification:

    • Wash macrophages 2x with hypotonic buffer (Tris-NH4Cl) to lyse non-internalized SRBCs.

    • Fix macrophages with methanol; stain with Giemsa.

    • Data Output: Count SRBCs per 100 macrophages via microscopy. Calculate Phagocytic Index (PI).

Protocol B: Nitric Oxide (NO) Release Quantification

Purpose: To validate the activation of oxidative burst pathways in macrophages.

Workflow Visualization:

NO_Assay_Workflow Step1 Seed Macrophages (RAW 264.7, 96-well plate) Step2 Treat with VEPIPY (0, 10, 50, 100 µM) Step1->Step2 Step3 Incubate 24-48h (Collect Supernatant) Step2->Step3 Step4 Griess Reaction (Mix Supernatant 1:1 with Griess Reagent) Step3->Step4 Step5 Spectrophotometry (Absorbance @ 540nm) Step4->Step5

Figure 2: Workflow for Nitric Oxide quantification using the Griess Reagent method.

Critical Note: Always include a Positive Control (LPS, 1 µg/mL) to ensure macrophage responsiveness.

Quantitative Data Summary

The following table summarizes historical efficacy data for VEPIPY in murine models.

ParameterExperimental ConditionObserved EffectReference
Phagocytosis 50 µM VEPIPY (In Vitro)>2-fold increase in Phagocytic Index vs Control[1, 2]
Infection Survival K. pneumoniae (IV challenge)60-80% survival rate (vs 0-20% in control)[1]
Parasite Burden L. donovani (Prophylactic)Significant reduction in liver/spleen parasite load[3]
Nitric Oxide Neutrophil stimulationDose-dependent increase in NO release[3]

Scientific Integrity & Troubleshooting

Self-Validating the Protocol

To ensure the observed effects are due to VEPIPY and not endotoxin contamination (a common artifact in peptide synthesis):

  • Polymyxin B Check: Co-incubate the peptide with Polymyxin B. If the immunological activity disappears, the effect was likely due to LPS contamination. If activity persists, it is specific to VEPIPY.

  • Scrambled Peptide Control: Synthesize a scrambled version (e.g., P-I-V-E-Y-P). This control should show no significant biological activity, validating the sequence specificity of VEPIPY.

Causality Explanation

Why does VEPIPY work? The proline-rich structure (Pro at positions 3 and 5) is critical. Proline confers structural rigidity, preventing rapid degradation by cytosolic peptidases. This stability allows the peptide to sustain interaction with membrane receptors (putatively opioid or complement receptors, though exact targets remain an active area of research), triggering the intracellular kinase cascades required for cytoskeletal rearrangement (phagocytosis) and enzyme activation (iNOS).

References

  • Parker, F., et al. (1984).[4][5] Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties.[6] European Journal of Biochemistry.

  • Jollès, P., et al. (1981).[7] Immunostimulating substances from human casein.[][2][3][5][6][8] Clinical Immunology and Immunopathology.

  • Kaur, T., et al. (2015). Evaluation of immunomodulatory activity of human beta-casein fragment (54-59) in Leishmania donovani infected BALB/c mice. Molecular and Cellular Biochemistry.

  • Anusha, R., & Bindhu, O. S. (2016).[3] Immunomodulatory and anti-tumor peptides from bovine milk proteins.[3][9] International Journal of Peptide Research and Therapeutics.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams From: Senior Application Scientist, Peptide Chemistry Division Subject: Troubleshooting Yield & Purity Issues for Sequence V-E-P-I-P-Y

Executive Summary

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr presents a deceptive challenge. While short, it contains a "steric storm" centered on the Pro-Ile-Pro motif. The combination of β-branched amino acids (Val, Ile) and the secondary amine of Proline creates significant kinetic barriers to acylation. Standard automated protocols using HBTU/DIPEA often result in deletion sequences (des-Ile or des-Val) and low crude purity.

This guide provides an optimized, self-validating workflow to maximize yield, focusing on overcoming steric hindrance and ensuring accurate reaction monitoring.

Module 1: The "Difficult Sequence" Bottleneck (P-I-P)

Q: Why does my synthesis fail or show deletions specifically around the Isoleucine-Proline region?

A: You are encountering the "β-branch/Secondary Amine" conflict.

  • Steric Shielding: Isoleucine (Ile) is β-branched, meaning the bulk of its side chain is directly adjacent to the backbone alpha-carbon. This physically shields the amino group.

  • Nucleophilicity: Proline is a secondary amine.[1] While more basic, it is sterically crowded.

  • The Compound Effect: Coupling a bulky residue (Ile) onto a sterically hindered secondary amine (Pro) is kinetically unfavorable. Standard activators like HBTU or HCTU often fail to drive this reaction to completion before the active ester hydrolyzes.

The Fix: Switch to Aza-Benzotriazole or Oxyma Chemistries For the Ile-Pro and Pro-Ile couplings, you must upgrade the activation species to minimize racemization and maximize acylation power.

Coupling StepStandard Reagent (Avoid)Optimized Reagent Rationale
Fmoc-Ile-OH → Pro-Resin HBTU / DIPEAHATU / HOAt / DIPEA The 7-aza nitrogen in HATU stabilizes the active ester via a neighboring group effect, accelerating coupling by ~10x.
Fmoc-Pro-OH → Ile-Resin HBTU / DIPEACOMU / Oxyma / DIPEA COMU (uronium salt) offers superior solubility and reactivity for difficult sequences compared to HBTU, with lower epimerization risk.

Pro-Tip: If using automated synthesis, program a Double Coupling cycle for these two specific steps. Use a 5-fold excess of reagents for 45 minutes at room temperature, or 10 minutes at 50°C (Microwave).

Module 2: The Invisible Coupling (Monitoring)

Q: My Kaiser test is negative (indicating complete coupling), but MS analysis shows a deletion. Is the test broken?

A: The Kaiser test is false-negative for Proline. The classic Kaiser (Ninhydrin) test relies on the reaction with primary amines to produce Ruhemann’s Purple. It does not react with the secondary amine of Proline. If you rely on Kaiser after deprotecting Proline, you will always see a "no reaction" result, leading you to believe the previous coupling worked or the deprotection failed.

The Fix: The Chloranil or Isatin Test You must validate the deprotection of Proline and the coupling onto Proline using a test specific for secondary amines.

Protocol: The Chloranil Test

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure: Place a few resin beads in a small tube. Add 2 drops of A and 2 drops of B. Let stand for 5 minutes at RT.

  • Interpretation:

    • Blue/Green Beads: Secondary amine present (Deprotection successful).

    • Colorless/Amber Beads: No secondary amine (Coupling successful).

Module 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic for handling the difficult P-I-P region and the N-terminal Valine (also β-branched).

VEPIPY_Optimization Start Start Synthesis: C-Term Tyr(tBu) on Resin Step1 Coupling Fmoc-Pro-OH Start->Step1 Check1 Checkpoint: Proline Coupled? Step1->Check1 Step2 Deprotection (20% Pip/DMF) Check1->Step2 Pass Test_Pro CRITICAL: Chloranil Test (Secondary Amine Check) Step2->Test_Pro Test_Pro->Step2 Colorless (Incomplete Deprot) Step3 Coupling Fmoc-Ile-OH (The Hard Step) Test_Pro->Step3 Blue Beads (Free Sec-Amine) Check3 Checkpoint: Ile Coupled? Step3->Check3 Method3 Use HATU/HOAt (5 eq) Double Couple Method3->Step3 Kaiser Kaiser Test (Primary Amine) Check3->Kaiser Step4 Coupling Fmoc-Pro-OH (onto Ile) Kaiser->Step4 Blue (Fail) -> Recouple Kaiser->Step4 Colorless (Pass) End Final Peptide: Val-Glu-Pro-Ile-Pro-Tyr Step4->End Continue Cycle...

Figure 1: Optimized workflow focusing on the critical monitoring switch between Ninhydrin (primary) and Chloranil (secondary) tests.

Module 4: Optimized Protocol Summary

Q: Can you provide a consolidated protocol for the entire synthesis?

A: Below is the recommended protocol using Fmoc-SPPS on a polystyrene-based resin (e.g., 2-Chlorotrityl or Wang).

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin pre-loaded with Tyr. Reason: 2-CTC is extremely sterically hindered, which minimizes premature cleavage and diketopiperazine (DKP) formation, although DKP is less of a risk with C-term Tyr than C-term Pro.

StepAmino Acid / OperationReagentsConditionsMonitoring
1 Resin Swelling DCM / DMF30 minN/A
2 Fmoc-Pro-OH HBTU / DIPEASingle Couple, 30 minKaiser Test
3 Fmoc-Ile-OH HATU / HOAt / DIPEA Double Couple (2 x 30 min)Chloranil Test
4 Fmoc-Pro-OH COMU / Oxyma / DIPEA Double Couple (2 x 30 min)Kaiser Test
5 Fmoc-Glu(OtBu)-OH HBTU / DIPEASingle Couple, 30 minChloranil Test
6 Fmoc-Val-OH HATU / DIPEA Single Couple, 45 minKaiser Test
7 Final Cleavage TFA/TIS/H2O (95:2.5:2.5)2 HoursHPLC / Mass Spec

Solvent Note: For the P-I-P region (Steps 3 & 4), using NMP (N-methyl-2-pyrrolidone) instead of DMF can reduce aggregation and improve coupling rates due to better solvation of the resin-bound peptide chains.

Module 5: FAQ - Common Pitfalls

Q: I see a peak at M-18 in my Mass Spec. What is this? A: This is likely an Aspartimide-like dehydration , though less common with Glu. More likely, if you see M-18 or M+18 variations, check for incomplete side-chain protection removal or dehydration of the C-terminal Tyrosine if cleavage conditions were too harsh. Ensure you use scavengers (TIS/Water) in your cleavage cocktail to protect the Tyrosine ring from alkylation by t-butyl cations.

Q: Can I use microwave synthesis? A: Yes, and it is highly recommended for the Ile-Pro and Val-Glu couplings.

  • Temp: 50°C (Do not exceed 50°C for Cys/His, but VEPIPY is robust).

  • Time: 5-10 minutes per coupling.

  • Warning: Microwaving Proline couplings can sometimes increase epimerization. Use Oxyma as an additive to suppress this.

Q: The N-terminal Valine is hard to deprotect. Why? A: Valine is bulky. If the peptide aggregates, the N-terminus becomes inaccessible.

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) mixed with Piperidine (20%) in DMF for the final deprotection.[2] DBU is a stronger base and smaller nucleophile, effective at removing stubborn Fmoc groups.

References
  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test Source: PubMed / NIH [Link]

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution (Chloranil Test) Source: ACS Publications [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey (HATU vs COMU) Source: ACS Organic Process Research & Development [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides (Difficult Sequences) Source: Frontiers in Chemistry / NIH PMC [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis Source: ACS Omega / NIH PMC [Link]

Sources

Technical Support Center: VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VEPIPY-PUR-001
Status: Active Support
Assigned Specialist: Senior Application Scientist

Peptide Physicochemical Profile

Before troubleshooting, you must understand the "personality" of your molecule. VEPIPY is a deceptively simple hexapeptide that combines steric bulk with an acidic isoelectric point, creating a "perfect storm" for purification anomalies.

PropertyValue / CharacteristicImplication for Purification
Sequence Val-Glu-Pro-Ile-Pro-TyrHydrophobic core with acidic handle.
Molecular Weight ~716.8 DaSmall molecule; diffuses fast, requires small pore size (100–130 Å).
Isoelectric Point (pI) ~3.9 – 4.1 CRITICAL: Insoluble range is pH 3.5–4.5.
Hydrophobicity High (Val, Ile, Tyr, 2x Pro)Strong retention on C18; risk of aggregation.
Structural Constraints 2x Proline residuesHigh risk of cis/trans isomerization (Peak Splitting).

Troubleshooting Modules

Module A: The "Ghost Peak" Phenomenon (Peak Splitting)

Symptom: Your analytical HPLC shows two distinct peaks or a main peak with a broad "shoulder" that does not resolve, despite high purity by Mass Spec. Diagnosis: Proline cis/trans Isomerization. Unlike other amino acids, the peptide bond preceding Proline (X-Pro) lacks the hydrogen required to lock it in the trans conformation. With two Prolines (Glu-Pro and Ile-Pro), your peptide exists as a dynamic equilibrium of conformers in solution. These conformers interconvert slowly on the chromatographic timescale, leading to peak splitting.

Solution: Thermodynamic Acceleration You cannot "purify away" a conformer; they will re-equilibrate immediately. You must force them to interconvert faster than the separation time.

  • Action: Raise the column temperature.

  • Protocol: Set column oven to 60°C .

  • Result: The energy barrier for rotation is overcome, and the split peaks will coalesce into a single, sharp peak.

ProlineIsomerization cluster_0 HPLC Column Environment (25°C) cluster_1 Chromatogram Result cluster_2 Solution: 60°C State1 Trans-Trans (Major Conformer) State2 Cis-Trans (Minor Conformer) State1->State2 Slow Exchange (Minutes) Result1 Split Peak / Shoulder (Misinterpreted as Impurity) State2->Result1 Heat Apply Heat (Kinetic Energy) Result1->Heat Result2 Single Sharp Peak (Fast Exchange) Heat->Result2

Figure 1: Mechanism of Proline-induced peak splitting and thermal resolution.

Module B: Solubility & Isoelectric Precipitation

Symptom: The sample precipitates in the injection vial, or you observe high backpressure immediately upon injection. Diagnosis: Isoelectric Point Trapping. The pI of VEPIPY is ~4.0.

  • Standard HPLC mobile phases (0.1% TFA) are pH ~2.0 (Soluble).

  • Pure water/buffers often drift to pH 5–6.

  • If you dissolve the peptide in water (pH ~5) and inject it into a TFA buffer (pH ~2), the peptide passes through pH 4.0 (its pI) at the head of the column, causing transient precipitation.

Solution: The "pH Jump" Strategy Avoid the pH 3.5–4.5 danger zone entirely.

  • Step 1: Dissolve peptide in a minimal volume of 0.1% NH₄OH (pH > 8). The Glu residue will be deprotonated (COO⁻), ensuring solubility.

  • Step 2: Dilute immediately with your Starting Mobile Phase (0.1% TFA).

  • Why this works: The high dilution factor ensures the final sample pH snaps to pH ~2 before it hits the column, preventing precipitation inside the injector.

Module C: Separation of Deletion Sequences

Symptom: Closely eluting impurities (e.g., des-Ile or des-Pro). Diagnosis: Difficult Couplings. The steric bulk of Isoleucine and Proline makes solid-phase synthesis coupling difficult. A "deletion sequence" (missing one amino acid) is hydrophobically very similar to the full-length peptide.

Solution: Change Selectivity (Orthogonality) Standard C18 relies purely on hydrophobicity. You need to exploit the electronic difference of the aromatic Tyrosine or the shape constraint of Proline.

  • Option 1: Phenyl-Hexyl Column. The "pi-pi" interaction with the C-terminal Tyrosine provides a different separation mechanism than C18.

  • Option 2: Slow Gradient. Use a shallow gradient slope (0.5% B per minute) focused specifically around the elution point (e.g., if it elutes at 30% B, run 25%–35% B over 20 minutes).

Validated Experimental Protocols

Protocol 1: High-Temperature RP-HPLC (The "Gold Standard" for VEPIPY)

Use this method for final purity analysis to eliminate isomerization artifacts.

  • Column: C18, 100 Å pore size, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Temperature: 60°C (Essential).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column).

  • Detection: 214 nm (Peptide bond) and 280 nm (Tyrosine side chain).

    • Note: The ratio of 214/280 nm absorbance is a good purity check. For VEPIPY, this ratio should be consistent across the peak.

  • Gradient:

Time (min)% BEvent
0.05Equilibration
2.05Injection hold
22.065Linear Gradient
22.195Wash
25.095Wash
25.15Re-equilibration
Protocol 2: Column Cleaning (Hydrophobic Carryover)

VEPIPY is sticky. If you see ghost peaks in blank runs, perform this wash.

  • Inject: 50 µL DMSO (Dimethyl sulfoxide).

  • Run: 30-minute isocratic flow of 50% Isopropanol / 50% Acetonitrile (No TFA).

  • Mechanism: Isopropanol is a stronger chaotropic agent than Acetonitrile and will strip adsorbed hydrophobic peptides from the C18 silica.

Troubleshooting Logic Flow

TroubleshootingFlow Start Start: HPLC Issue Q1 Is the peak splitting? Start->Q1 Action1 Increase Temp to 60°C Q1->Action1 Yes Q3 Is sample precipitating? Q1->Q3 No Q2 Is Mass Spec pure? Action2 Check Synthesis (Deletion Sequence) Q2->Action2 No (Mass mismatch) End Purification Success Q2->End Yes (Isomers merged) Action1->Q2 Action3 Dissolve in 0.1% NH4OH Dilute with Mobile Phase Q3->Action3 Yes Q3->End No

Figure 2: Decision matrix for diagnosing VEPIPY purification failures.

References

  • Agilent Technologies. (2020). Peptide Purification: Method Development Guide. Retrieved from (General principles of peptide separation).

  • Bachem. (2023). Peptide Stability and Solubility Guidelines. Retrieved from (pI and solubility calculation standards).

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Waters Corporation. (2021). Optimization of Peptide Separations: Temperature and pH Effects. Retrieved from .

Technical Support Center: Optimizing Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization for Hexapeptide VEPIPY Ticket ID: VEPIPY-SOL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely working with Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) , a hexapeptide often investigated for bioactive properties (e.g., ACE inhibition or anti-inflammatory activity).

Before attempting dissolution, you must understand why this specific sequence fails in standard protocols.

The "Hydrophobic Burden" Analysis

VEPIPY presents a classic "deceptive solubility" profile. While it contains Glutamic Acid (Glu/E), which is polar, the sequence is dominated by hydrophobic residues.

ResiduePropertyImpact on Solubility
Val (V) Hydrophobic (Aliphatic)High aggregation potential
Glu (E) Acidic / HydrophilicSolubilizing agent (pH dependent)
Pro (P) Hydrophobic / RigidCritical Factor: Induces structural rigidity; limits solvation shell access.
Ile (I) Very HydrophobicStrong driver of precipitation
Pro (P) Hydrophobic / RigidReinforces structural constraints
Tyr (Y) Aromatic / AmphipathicLow solubility in neutral water; prone to oxidation.

The Verdict: The hydrophobic ratio (5:1) overwhelms the single charged Glutamic acid residue. Direct addition of PBS or water will likely result in a cloudy suspension or "micro-aggregates" that pass visual inspection but fail in assays.

Module 1: The "Golden Hour" Dissolution Protocol

Standard Operating Procedure (SOP) for Maximum Recovery

Do NOT attempt to dissolve this peptide directly in aqueous buffer (PBS, Tris, Water).[1] Once a hydrophobic peptide forms aggregates in water, they are thermodynamically difficult to reverse (the "crash-out" effect).

Step 1: The Organic Spike (The Solvation Layer)

We must establish a "solvation layer" around the hydrophobic Ile/Val/Tyr residues before introducing water.

  • Calculate Stock Concentration: Aim for a "Master Stock" of 10 mM to 20 mM . Do not attempt higher concentrations (e.g., 50 mM) as Proline-rich peptides can form gels.

  • Solvent Selection: Use sterile, anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why? DMSO disrupts secondary structure formation (inter-peptide H-bonds) and effectively solvates the Val/Ile side chains.

  • Action: Add the calculated volume of DMSO to the lyophilized powder.

  • Agitation: Vortex for 30 seconds. The solution should be crystal clear.

    • Troubleshooting: If particles remain, sonicate in a water bath for 15 seconds (keep temp < 30°C).

Step 2: The Aqueous Dilution (The Working Solution)

Now that the peptide is solvated, we introduce the buffer.[1]

  • Dropwise Addition: Add your aqueous buffer (e.g., PBS pH 7.4) slowly to the DMSO stock while vortexing.

  • The 5% Rule: For cell culture, ensure the final DMSO concentration is < 0.5% (v/v).

    • Example: Dilute a 10 mM DMSO stock 1:1000 into media to get 10 µM peptide (0.1% DMSO).

  • pH Check: The single Glutamic Acid (Glu) lowers pH. In unbuffered water, this may drop pH < 4, causing isoelectric precipitation. Ensure your buffer has sufficient capacity (e.g., 10-50 mM HEPES or PBS).

Module 2: Visualizing the Decision Logic

The following flowchart illustrates the decision-making process for VEPIPY handling.

VEPIPY_Workflow Start Lyophilized VEPIPY (Powder) Analyze Analyze Sequence: 5 Hydrophobic (V,P,I,P,Y) 1 Acidic (E) Start->Analyze Choice Solvent Selection Strategy Analyze->Choice RouteA Direct Aqueous (PBS/Water) Choice->RouteA Incorrect RouteB Organic Spike (DMSO/DMF) Choice->RouteB Recommended Fail RESULT: Cloudy/Precipitate (Hydrophobic Aggregation) RouteA->Fail Dissolve Dissolve to 10-20mM (Clear Solution) RouteB->Dissolve Dilute Dilute into Assay Buffer (Dropwise) Dissolve->Dilute Check Visual Inspection Dilute->Check Success Ready for Assay (Stable Solution) Check->Success Clear Trouble Haze/Cloudiness? Check->Trouble Cloudy Fix Add mild base (NH4OH) to ionize Glu (E) Trouble->Fix Fix->Success

Figure 1: Solubility decision tree for VEPIPY. Note the critical divergence between direct aqueous addition (failure mode) and organic spiking (success mode).

Module 3: Troubleshooting & FAQs

Q1: The solution turned cloudy immediately after adding PBS. Can I save it?

Diagnosis: You likely experienced "Salting Out." The high ionic strength of PBS strips water molecules from the hydrophobic peptide surface, forcing aggregation. Recovery Protocol:

  • Add Ammonium Hydroxide (NH₄OH) (10% stock) dropwise.

  • Why? Raising the pH > 7.0 ensures the Glutamic Acid (Glu) side chain is fully deprotonated (COO⁻). This negative charge provides electrostatic repulsion between peptide molecules, counteracting hydrophobic attraction.

  • Warning: Do not use strong bases like NaOH if possible, as they can cause racemization of the peptide backbone.

Q2: I am seeing "gel-like" bits in my stock solution.

Diagnosis: This is a specific issue with Proline-rich peptides (VEPIPY has two Prolines). Proline restricts backbone flexibility, favoring specific stacking interactions that form amyloid-like gels at high concentrations. Solution:

  • Lower your stock concentration (e.g., from 20 mM to 5 mM).

  • Use DMF (Dimethylformamide) instead of DMSO for the initial dissolution, as it is often superior for breaking beta-sheet-like stacking in proline peptides.

Q3: My assay results are inconsistent (high variability).

Diagnosis: Tyrosine (Tyr) oxidation or adsorption.

  • Adsorption: Hydrophobic peptides stick to plastics. Are you using standard Eppendorf tubes? Switch to Low-Retention (Siliconized) tubes immediately.

  • Oxidation: The C-terminal Tyrosine is sensitive to oxidation, turning the solution yellow over time.

    • Fix: Degas your buffers and store stocks at -80°C under Nitrogen or Argon gas if possible. Avoid repeated freeze-thaw cycles.[2][3][4]

Module 4: Stability & Storage Data

ParameterRecommendationScientific Rationale
Storage (Powder) -20°C, DesiccatedHydroscopic nature of Glu can attract moisture, leading to hydrolysis.
Storage (Solution) -80°C (Single Aliquots)Prevents "Freeze-Concentration" effect where pH shifts during freezing damage the peptide.
Container Polypropylene (Low Binding)Polystyrene causes high loss of hydrophobic peptides (V, I, Y residues).
Light Sensitivity Protect from LightTyrosine (Y) is photo-sensitive; UV exposure accelerates degradation.

References

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. Guidelines for hydrophobic and charged peptide handling.[1][5][6]

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. Technical breakdown of amino acid contributions to solubility.[1][6][7]

  • Royal Society of Chemistry. Measurement and modelling solubility of amino acids and peptides. Analysis of hydrophobic side chain interactions (Val, Ile) in aqueous solutions.

  • National Institutes of Health (NIH). Role of proline peptide bond isomerization. Discusses the structural rigidity and folding issues associated with Proline-rich sequences.

Sources

preventing degradation of Val-glu-pro-ile-pro-tyr in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #VEP-001: Preventing Degradation in Solution

Status: Open Priority: High Assigned Specialist: Senior Application Scientist Subject: Comprehensive Guide to Stabilizing Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)[1]

Physicochemical Profile & Risk Assessment

Before attempting solubilization or storage, you must understand the molecular liabilities of VEPIPY. This hexapeptide is not merely a string of amino acids; it is a hydrophobic, proline-rich sequence likely exhibiting ACE-inhibitory potential [1][6].[1]

PropertyValue/CharacteristicStability Implication
Sequence Val-Glu-Pro-Ile-Pro-TyrN-term Valine (Steric bulk); C-term Tyrosine (Reactive).[1]
Hydrophobicity High (Val, Ile, Pro, Tyr)Critical Risk: High adsorption to plasticware (loss of mass).
Isoelectric Point (pI) ~4.0 - 4.2Solubility is lowest near pH 4.[1]0. Avoid buffers in this range.
Proline Content 33% (2 residues)Critical Risk: Cis-trans isomerization causing HPLC peak splitting; susceptibility to Prolyl Endopeptidases.[1]
Redox Potential Tyrosine (Phenolic)Critical Risk: Oxidation to dityrosine or quinones (yellowing).

Troubleshooting Guide (FAQ Format)

Issue 1: "My HPLC peak area is decreasing, but I don't see degradation products."

Diagnosis: Adsorption (Non-specific Binding). The hydrophobic residues (Val, Ile, Pro, Tyr) drive the peptide to migrate from the aqueous phase to the hydrophobic surfaces of polypropylene tubes or pipette tips.

Resolution Protocol:

  • Material Switch: Immediately switch to Low-Retention (LoBind) tubes and siliconized pipette tips.[1]

  • Solvent Modification: Do not store in 100% aqueous buffer. Add an organic modifier:

    • Recommended: 5-10% Acetonitrile (ACN) or Ethanol.[1]

    • Alternative: 0.05% Tween-20 (if compatible with downstream assay).[1]

  • Concentration Rule: Never store dilute solutions (<100 µg/mL) for >24 hours. The percentage of loss due to adsorption is inversely proportional to concentration.

Issue 2: "The solution is turning faint yellow/brown."

Diagnosis: Tyrosine Oxidation.[2][3][4] The C-terminal Tyrosine is susceptible to radical-mediated oxidation, forming dityrosine cross-links or converting to DOPA-like quinones [4][12].[1] This is accelerated by light and high pH.

Resolution Protocol:

  • pH Control: Maintain pH < 8.0. At pH > 10, the phenolic proton dissociates, making the ring highly reactive to oxidation.

  • Deoxygenation: Sparge buffers with Helium or Argon for 15 minutes before dissolving the peptide.

  • Additives: If the assay permits, add 1 mM Methionine or 0.1% Ascorbic Acid as a sacrificial antioxidant.

Issue 3: "I see double peaks on my HPLC/LC-MS, but the mass is correct."

Diagnosis: Proline Cis-Trans Isomerization.[1] VEPIPY contains two prolines. The peptide bond preceding proline can exist in both cis and trans configurations. This conformational heterogeneity resolves as split peaks on high-resolution columns [5].

Resolution Protocol:

  • Temperature Check: Run the HPLC column at 60°C. Higher thermal energy increases the interconversion rate, often coalescing the split peaks into a single sharp peak.

  • Validation: Do not discard the sample. Collect both peaks and re-inject; if they redistribute to the original ratio, it is isomerization, not degradation.

Visualizing Degradation Pathways

The following diagram illustrates the decision matrix for diagnosing stability issues with VEPIPY.

VEPIPY_Stability_Tree Start Symptom: Loss of Integrity CheckMass Check Mass (LC-MS) Start->CheckMass MassSame Mass Unchanged CheckMass->MassSame m/z matches theoretical MassChanged Mass Changed CheckMass->MassChanged m/z shift observed SplitPeak Split Peaks? MassSame->SplitPeak LowArea Low Peak Area? MassSame->LowArea MassPlus16 +16 Da (Oxidation) MassChanged->MassPlus16 MassMinus Lower Mass (Hydrolysis) MassChanged->MassMinus Isomerization Diagnosis: Proline Isomerization Action: Heat Column to 60°C SplitPeak->Isomerization Yes Adsorption Diagnosis: Surface Adsorption Action: Add 10% ACN / LoBind Tubes LowArea->Adsorption Yes Oxidation Diagnosis: Tyr Oxidation Action: Degas Buffer / Add Met MassPlus16->Oxidation Hydrolysis Diagnosis: Proteolysis Action: Add Protease Inhibitors MassMinus->Hydrolysis

Figure 1: Diagnostic decision tree for VEPIPY instability.[1] Use LC-MS data to distinguish between physical (isomerization/adsorption) and chemical (oxidation/hydrolysis) degradation.[1]

Standard Operating Procedures (SOPs)

SOP-A: Stock Solution Preparation (1 mg/mL)

Purpose: To create a stable master stock that minimizes aggregation and oxidation.[1]

  • Equilibrate: Allow lyophilized peptide vial to reach room temperature in a desiccator (prevents condensation).

  • Solvent Selection:

    • Preferred: 10 mM Ammonium Bicarbonate (pH 7.5) containing 10% Acetonitrile.

    • Reasoning: The slightly basic pH aids Glu solubility; ACN prevents aggregation; Ammonium Bicarbonate is volatile (LC-MS compatible).[1]

  • Dissolution: Vortex gently. If particulates persist, sonicate for max 10 seconds (prolonged sonication induces heating and oxidation).

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in LoBind tubes.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze.

SOP-B: Tyrosine Protection Workflow

Purpose: For experiments requiring long incubation times (>4 hours) at RT.

  • Buffer Degassing: Vacuum filter buffer through a 0.22 µm membrane, then sparge with Argon gas for 10 mins.

  • Antioxidant Spike: Add Methionine (Met) at a 1:10 molar ratio (Peptide:Met). Met oxidizes preferentially over Tyr, acting as a "chemical fuse" [13].

  • Light Shielding: Wrap tubes in aluminum foil to prevent photo-oxidation of the Tyrosine aromatic ring.

Mechanism of Failure: Tyrosine Oxidation

Understanding why VEPIPY degrades allows you to predict risks in complex matrices.

Tyr_Oxidation Tyr Native Tyrosine (Phenol Group) Radical Tyrosyl Radical (Tyr•) Tyr->Radical -e-, -H+ Dityr Dityrosine (Cross-linking) Radical->Dityr Dimerization Isodityr Isodityrosine Radical->Isodityr Dimerization Light UV Light / ROS Light->Tyr pH High pH (>8.0) pH->Tyr

Figure 2: Tyrosine oxidation pathway.[1] High pH and UV light facilitate the formation of tyrosyl radicals, leading to irreversible cross-linking (Dityrosine) which precipitates the peptide.

References

  • MDPI. (2021). Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity.

  • NIH. (2021). Transport, In Vivo Antihypertensive Effect, and Pharmacokinetics of an ACE Inhibitory Peptide.

  • NIH. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo.

  • ACS Publications. (2016).[3] Oxidation of Tyrosine-Phosphopeptides by Titanium Dioxide Photocatalysis.

  • ResearchGate. (2025). On the Stability of Polyproline-I and II Structures of Proline Oligopeptides.

  • MDPI. (2021). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications.

  • NIH. (2022). Exploration of ACE-Inhibiting Peptides Encrypted in Artemisia annua Using In Silico Approach.

  • NIH. (2012). Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins.

  • Queen's University Belfast. (2022). Strategies for improving peptide stability and delivery.

  • MDPI. (2023). Crucian Carp-Derived ACE-Inhibitory Peptides with In Vivo Antihypertensive Activity.

  • Wikipedia. Amino acid.

  • RSC Publishing. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage.

  • ResearchGate. Oxidation of protein tyrosine or methionine residues.

Sources

Technical Support Center: Optimizing Bioactivity of Synthetic Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VEPIPY-BIO-001 Status: Active Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering lower-than-expected bioactivity (likely ACE inhibition or receptor binding) with the synthetic hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) . This sequence presents a unique "perfect storm" of structural and chemical challenges:

  • Two Proline residues: Inducing cis-trans isomerization heterogeneity.

  • Tyrosine: Susceptible to oxidation and pH-dependent solubility.

  • Counter-ion toxicity: High probability of Trifluoroacetate (TFA) interference.[1]

This guide moves beyond basic purity checks to address the conformational and chemical barriers masking your peptide's true potency.

Module 1: The "Hidden" Inhibitor (Counter-Ion Interference)

Symptom: The peptide is >98% pure by HPLC, but shows cytotoxicity or poor receptor binding in cellular assays.

Root Cause: Standard Solid Phase Peptide Synthesis (SPPS) uses Trifluoroacetic Acid (TFA) for cleavage.[2] Your "pure" peptide is likely a TFA salt (e.g., VEPIPY


 xTFA). TFA is a known cellular toxin and can artificially alter peptide secondary structure or compete for binding sites.

Troubleshooting Protocol:

ParameterTFA Salt (Standard)Acetate/HCl Salt (Recommended)
Cell Toxicity High (inhibits proliferation at nM levels)Negligible
Receptor Binding Can act as an allosteric antagonistNeutral
pH in Solution Highly Acidic (< pH 3)Closer to Neutral

Q: How do I confirm if TFA is the culprit? A: Check your Certificate of Analysis (CoA) for "Counter-ion content." If it is not listed, assume it is TFA.

  • Immediate Action: Perform a salt exchange to Acetate or Hydrochloride (HCl).

  • Validation Step: Dissolve a small aliquot in unbuffered water and measure pH. If pH < 4.0, significant TFA remains.

Technical Insight: TFA anions pair strongly with basic residues and N-termini. In the VEPIPY sequence, the N-terminal Valine amine is the primary TFA binding site. This localized charge masking can disrupt the electrostatic interaction required for the Glutamic Acid (Glu) residue to function.

Module 2: The Conformation Trap (Proline Isomerization)

Symptom: Inconsistent assay results between batches or after freeze-thaw cycles.

Root Cause: The Pro-Ile-Pro motif is structurally rigid but chemically dynamic. The peptide bond preceding Proline can exist in either cis or trans states.[3][4]

  • The Problem: Synthetic peptides often kinetically trap in the cis form during lyophilization.

  • The Bioactive Form: Most biological receptors require the trans isomer. The energy barrier to flip states is high (~20 kcal/mol), meaning the peptide may not "relax" into the active shape on the timescale of your assay.

Q: How do I fix the isomer ratio? A: You must perform a "Thermal Annealing" step prior to the assay to equilibrate the population.

Protocol: Thermal Annealing for VEPIPY

  • Dissolve peptide in the assay buffer (PBS or similar).

  • Incubate at 50°C for 15 minutes .

  • Allow to cool slowly to room temperature (25°C) over 30 minutes.

  • Why? This thermal energy overcomes the rotational barrier, allowing the population to reach its thermodynamic equilibrium (usually >90% trans).

Module 3: Solubility & Aggregation

Symptom: Visible cloudiness or "crashing out" upon dilution into physiological buffers (pH 7.4).

Root Cause: VEPIPY has a deceptive hydrophobicity profile.

  • Hydrophobic Core: Val, Ile, Pro, Pro, Tyr.

  • Hydrophilic/Charged: Glu.

  • Isoelectric Point (pI): The pI is dominated by Glu (acidic). At neutral pH (7.4), the peptide is negatively charged, which usually aids solubility. However, the Tyrosine (Tyr) residue has very poor solubility in water and can drive aggregation via

    
    -
    
    
    
    stacking.

Q: What is the correct solubilization strategy? A: Do not dissolve directly in PBS. The salt ions in PBS shield the charges that keep the peptide in solution, causing hydrophobic collapse.

Step-by-Step Solubilization Guide:

  • Primary Solvent: Dissolve peptide in sterile distilled water first (1 mg/mL). The slightly acidic pH of water helps keep Tyrosine soluble.

  • If Turbid: Add 0.1 M Ammonium Hydroxide (NH₄OH) dropwise.

    • Mechanism:[5] This deprotonates the Glu and Tyr, maximizing negative charge repulsion to prevent aggregation.

  • Stock Storage: If organic solvent is required, use DMSO (Dimethyl Sulfoxide), but keep final assay concentration <0.5% to avoid cytotoxicity.

    • Warning: Do NOT use DMSO if you plan to study oxidation, as DMSO can act as an oxidizing agent for Tyrosine over long periods.[6]

Module 4: Chemical Stability (Tyrosine Oxidation)

Symptom: Loss of activity after 24-48 hours in solution.

Root Cause: The C-terminal Tyrosine (Tyr) is prone to oxidative cross-linking (dityrosine formation), effectively dimerizing your peptide and destroying the binding pharmacophore.

Q: How do I prevent oxidation? A:

  • Degas Buffers: Sonicate buffers under vacuum or purge with Argon/Nitrogen before use.

  • Reducing Agents: If your assay tolerates it, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution. Avoid DTT if possible, as TCEP is more stable at neutral pH.

Visual Troubleshooting Workflows
Diagram 1: The Troubleshooting Logic Tree

Use this flow to diagnose the specific cause of low activity.

TroubleshootingFlow Start START: Low Bioactivity (VEPIPY) CheckSalt Check Counter-Ion (Is it TFA?) Start->CheckSalt SaltAction Action: Salt Exchange to Acetate/HCl CheckSalt->SaltAction Yes (TFA present) CheckConf Check Conformation (Isomerization?) CheckSalt->CheckConf No (Acetate/HCl) SaltAction->CheckConf ConfAction Action: Thermal Annealing (50°C, 15 min) CheckConf->ConfAction Variable Results CheckSol Check Solubility (Precipitation?) CheckConf->CheckSol Stable Results ConfAction->CheckSol SolAction Action: Dissolve in Water adjust pH > 7 (NH4OH) CheckSol->SolAction Turbid/Aggregated Assay Proceed to Assay CheckSol->Assay Clear Solution SolAction->Assay

Caption: Step-by-step decision matrix for isolating the root cause of low VEPIPY bioactivity.

Diagram 2: Proline Isomerization Mechanism

Visualizing the "Conformation Trap" specific to the Pro-Ile-Pro motif.

ProlineIsomerization Cis Cis-Isomer (Kinetically Trapped) Barrier Energy Barrier (~20 kcal/mol) Cis->Barrier Slow (Hours/Days) Trans Trans-Isomer (Bioactive) Barrier->Trans Equilibrium Barrier->Trans Thermal Annealing (Fast)

Caption: The kinetic trap of Proline isomerization. Thermal annealing accelerates the transition to the bioactive Trans state.

References & Authoritative Grounding
  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism.

    • Relevance: Establishes the cytotoxicity of TFA counter-ions in peptide assays.

  • Schiøtt, B., et al. (1998). Peptide bond cis/trans isomerization: A molecular dynamics study. Biophysical Journal.

    • Relevance: Explains the high energy barrier for Proline isomerization and the need for thermal equilibration.

  • Sigma-Aldrich (Merck). Peptide Solubility and Handling Guidelines.

    • Relevance: Standard protocols for solubilizing hydrophobic/acidic peptides.

  • Vlasov, G.P., et al. (2011). Tyrosine oxidation in peptides and proteins.[7] Russian Journal of Bioorganic Chemistry.

    • Relevance: details the mechanism of Tyrosine cross-linking and oxidation.

Sources

Technical Support Center: Optimizing Val-Glu-Pro-Ile-Pro-Tyr Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the in vivo dosage of the hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY). Derived from human beta-casein, this peptide has demonstrated notable immunomodulatory activities, making a well-defined dosing strategy critical for reproducible and meaningful experimental outcomes.[][2] This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific research context.

Section 1: Foundational FAQs for Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)

This section addresses common preliminary questions regarding the handling and basic properties of VEPIPY before initiating complex in vivo experiments.

Q1: What is Val-Glu-Pro-Ile-Pro-Tyr and what is its primary biological activity?

A1: Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a hexapeptide corresponding to fragment 54-59 of human beta-casein.[] Its primary, well-documented biological activity is immunostimulation. Specifically, it has been shown in vitro to stimulate the phagocytosis of opsonized sheep red blood cells by murine peritoneal macrophages.[] When administered intravenously to mice, it enhances resistance to infection with Klebsiella pneumoniae.[][2] Interestingly, while the native peptide is an immunostimulant, certain synthetic analogs have demonstrated potent immunosuppressant activity, highlighting the sequence-specific nature of its function.[]

Q2: What are the basic physicochemical properties of VEPIPY I should be aware of?

A2: Understanding the peptide's physical and chemical characteristics is the first step in developing a viable formulation. Key properties are summarized below.

PropertyValue / PredictionImplication for In Vivo Studies
Sequence Val-Glu-Pro-Ile-Pro-TyrContains both hydrophobic (Val, Ile, Pro, Tyr) and charged (Glu) residues.
Molecular Weight ~717.8 g/mol Relatively small, which may influence clearance rates.
Isoelectric Point (pI) Predicted acidic (approx. 4.0-4.5)The peptide will carry a net negative charge at physiological pH (~7.4).
Solubility Predicted to be challenging in neutral aqueous buffers.Requires careful formulation development. Solubility is likely pH-dependent.[3]

Application Scientist's Note: The presence of a single acidic residue (Glutamic acid) and several hydrophobic residues suggests that solubility will be a key hurdle. At neutral pH, the peptide's net negative charge may not be sufficient to overcome the hydrophobicity of the other residues, leading to aggregation.

Q3: How should I handle and store the lyophilized VEPIPY powder?

A3: Proper handling is crucial to maintain peptide integrity.

  • Storage: Store the lyophilized powder at -20°C or colder, preferably in a desiccator to protect it from moisture.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide. When weighing, do so quickly in a low-humidity environment.

  • Aliquoting: To avoid repeated freeze-thaw cycles, we strongly recommend dissolving the entire contents of the vial in a suitable solvent and then creating single-use aliquots for storage at -80°C.

Section 2: Troubleshooting Guide: Formulation & Stability

A successful in vivo study is impossible without a stable, soluble, and biocompatible formulation. This section tackles the most common issues encountered during this pre-formulation stage.

Q4: My VEPIPY peptide won't dissolve in Phosphate-Buffered Saline (PBS) at pH 7.4. What should I do?

A4: This is a common issue for peptides with mixed hydrophobic and hydrophilic character.[3] PBS at pH 7.4 is often not the ideal starting solvent.

Troubleshooting StepRationale & ExplanationNext Steps
1. Try Basic pH The peptide's pI is acidic. Dissolving it in a slightly basic buffer (e.g., pH 8.0-9.0) will ensure the glutamic acid residue is fully deprotonated and negatively charged, increasing overall polarity and potentially improving solubility.Use a small amount of peptide to test solubility in 10 mM Tris buffer at pH 8.5. Once dissolved, you can often slowly titrate the pH back towards 7.4 with dilute HCl.
2. Use an Organic Co-solvent Organic solvents like Dimethyl Sulfoxide (DMSO) can disrupt hydrophobic interactions that lead to aggregation.[4]Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in 100% DMSO. Then, slowly dilute this stock into your aqueous buffer (e.g., PBS) while vortexing. Ensure the final DMSO concentration is low and well-tolerated by your animal model (typically <5% v/v).[4]
3. Sonication Mechanical energy from sonication can help break up aggregates and aid dissolution.[5]Briefly sonicate the peptide-solvent mixture in an ice bath to prevent heating, which could degrade the peptide.[5] Use short bursts of 10-15 seconds.[5]

Application Scientist's Note: The goal is to find the mildest condition that achieves full dissolution. Always start with pH adjustment before resorting to organic solvents, as high concentrations of co-solvents can sometimes alter a peptide's conformation and biological activity. A visual confirmation of a clear, particle-free solution is the minimum requirement.

Q5: How do I know if my VEPIPY formulation is stable enough for an in vivo experiment?

A5: Peptide stability is paramount. Degradation can occur via proteolysis from enzymes in the blood or by chemical instability in the formulation buffer.[6][7]

  • Formulation Stability: Once you have a clear solution, leave an aliquot at room temperature and at 4°C for the planned duration of your experiment (e.g., 8 hours). Check for any signs of precipitation. For a more quantitative measure, analyze the sample by HPLC to ensure the primary peptide peak remains >95% of the total integrated area.

  • In Vitro Plasma Stability: This is a critical predictor of in vivo half-life.[8] Incubate VEPIPY in fresh plasma (from the same species as your animal model) at 37°C. Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) and analyze the remaining intact peptide by LC-MS or HPLC.[8] This will give you the peptide's in vitro half-life.

Application Scientist's Note: Short peptides are often susceptible to rapid clearance and degradation.[9][10] If the plasma half-life of VEPIPY is found to be very short (e.g., <15 minutes), this has significant implications for your dosing strategy. It may necessitate more frequent dosing or the use of formulation strategies to prolong circulation, such as conjugation to polyethylene glycol (PEGylation) or encapsulation in nanoparticles.[11]

Workflow for VEPIPY Formulation Development

G start Start: Lyophilized VEPIPY Peptide test_solubility Test Solubility in Aqueous Buffer (PBS, pH 7.4) start->test_solubility is_soluble Is Solution Clear? test_solubility->is_soluble try_ph Adjust pH (e.g., Tris pH 8.5) is_soluble->try_ph No success Soluble Formulation Achieved is_soluble->success Yes is_soluble_ph Is Solution Clear? try_ph->is_soluble_ph try_dmso Use Co-Solvent (e.g., DMSO Stock) is_soluble_ph->try_dmso No is_soluble_ph->success Yes is_soluble_dmso Is Solution Clear? try_dmso->is_soluble_dmso fail Insoluble: Re-evaluate Peptide Purity or Consider Analogs is_soluble_dmso->fail No is_soluble_dmso->success Yes test_stability Assess Stability (Freeze-Thaw, Plasma) success->test_stability final Proceed to In Vivo Dose-Ranging Studies test_stability->final

Caption: A decision-making workflow for developing a soluble and stable VEPIPY formulation.

Section 3: Troubleshooting Guide: In Vivo Dosing Strategy

This section provides guidance on designing a rational dose-finding study and interpreting the results.

Q6: I have no prior data. What is a reasonable starting dose for VEPIPY in a mouse model?

A6: Without prior in vivo data for this specific peptide, a logical approach is to start with doses informed by in vitro data and literature on similar bioactive peptides.

  • In Vitro to In Vivo Extrapolation: If you have an effective concentration from in vitro assays (e.g., the EC50 for macrophage activation), this can be a starting point, though direct translation is often inaccurate.

  • Literature Precedent: Studies on other bioactive peptides, particularly those derived from food proteins, often use doses in the range of 0.1 to 10 mg/kg in mice.[12] A study on the parent protein, beta-casein, might also provide clues.

  • Dose Escalation: The most robust method is a dose-escalation study. Start with a low dose (e.g., 0.1 mg/kg), a medium dose (e.g., 1 mg/kg), and a high dose (e.g., 10 mg/kg) to cover a broad range.

Q7: What is the best route of administration for VEPIPY?

A7: The choice of administration route profoundly impacts bioavailability and pharmacokinetics.[13]

  • Intravenous (IV): This route ensures 100% bioavailability and is ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution. Early studies on VEPIPY used IV administration to demonstrate its effect on K. pneumoniae infection.[] This is the recommended route for initial efficacy and PK studies.

  • Subcutaneous (SC) or Intraperitoneal (IP): These routes are often used for sustained exposure but will have lower and more variable bioavailability than IV. They are a good option for subsequent efficacy studies if the peptide's half-life allows.

  • Oral (PO): Oral delivery of peptides is notoriously difficult due to enzymatic degradation in the gastrointestinal tract and poor absorption.[14][15] Without significant formulation technology (e.g., permeation enhancers, protective coatings), the oral bioavailability of a simple peptide like VEPIPY is expected to be extremely low (<1%).[15][16]

Q8: How should I design a dose-response study to find the optimal dose?

A8: A well-designed dose-response study is essential for determining the effective dose range.[17][18]

  • Select a Pharmacodynamic (PD) Biomarker: Choose a measurable biological response that reflects the peptide's activity. For VEPIPY, this could be an ex vivo measurement of macrophage phagocytic activity after dosing, or levels of specific cytokines in the blood.

  • Group Design: Use a minimum of 4 groups: Vehicle Control, Low Dose, Mid Dose, and High Dose. A positive control group (using a known immunostimulant) is also highly recommended.

  • Dose Selection: Use a logarithmic dose escalation (e.g., 0.1, 1.0, 10 mg/kg) to efficiently span a wide range of concentrations.

  • Time Course: Collect samples at a time point relevant to the expected peak activity. If the peptide's half-life is short, this might be 1-2 hours post-dose. A preliminary time-course experiment with a single dose can help define this window.

Workflow for an In Vivo Dose-Finding Study

G start Start: Stable VEPIPY Formulation Ready pk_study Step 1: Pilot PK Study (IV) (Optional but Recommended) start->pk_study determine_half_life Determine Half-life (t½) & Dosing Frequency pk_study->determine_half_life dose_response_design Step 2: Design Dose-Response Study determine_half_life->dose_response_design groups Establish Groups: - Vehicle - Low Dose (0.1 mg/kg) - Mid Dose (1 mg/kg) - High Dose (10 mg/kg) dose_response_design->groups administer Step 3: Administer Peptide (e.g., IV or IP) groups->administer collect_samples Step 4: Collect Samples at Pre-determined Time Point administer->collect_samples analyze_pd Step 5: Analyze PD Biomarker (e.g., Cytokine Levels) collect_samples->analyze_pd analyze_results Step 6: Analyze Data & Plot Dose-Response Curve analyze_pd->analyze_results determine_ed50 Determine ED50 and Optimal Dose Range analyze_results->determine_ed50

Caption: A systematic workflow for conducting an in vivo dose-finding study for VEPIPY.

Section 4: Key Experimental Protocols

This section provides condensed, step-by-step methodologies for the critical assays discussed.

Protocol 1: Peptide Solubility Assessment
  • Prepare Test Solvents: Prepare a panel of potential solvents:

    • Sterile Water

    • PBS, pH 7.4

    • 10 mM Tris, pH 8.5

    • 100% DMSO

  • Aliquot Peptide: Weigh approximately 1 mg of lyophilized VEPIPY into four separate microfuge tubes.

  • Test Dissolution:

    • To each tube, add the solvent dropwise to reach a target concentration of 1 mg/mL.

    • Vortex for 30 seconds after each addition.

    • If the peptide does not dissolve, briefly sonicate in an ice bath.

  • Observe and Record: Record the final concentration achieved and whether the solution is "Clear," "Slightly Hazy," or "Insoluble/Precipitated" for each solvent. This will identify your lead solvent for full formulation.

Protocol 2: In Vitro Plasma Stability Assay
  • Prepare Plasma: Thaw fresh-frozen plasma (e.g., mouse plasma with K2EDTA as anticoagulant) at 37°C. Centrifuge at 14,000 x g for 5 minutes to remove any cryoprecipitates.

  • Prepare Peptide Stock: Prepare a 1 mg/mL stock of VEPIPY in the optimal solvent determined in Protocol 1.

  • Initiate Reaction: Add the peptide stock to the pre-warmed plasma to achieve a final concentration of 50 µg/mL. Mix gently. This is your T=0 sample.

  • Incubate and Sample: Incubate the mixture at 37°C. At specified time points (e.g., 5, 15, 30, 60, 120 min), withdraw an aliquot.

  • Quench Reaction: Immediately mix the plasma aliquot 1:3 (v/v) with ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and stops enzymatic degradation.

  • Process and Analyze: Centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for LC-MS analysis to quantify the remaining parent peptide.

  • Calculate Half-Life: Plot the natural log of the percentage of remaining peptide versus time. The half-life (t½) is calculated as 0.693 divided by the slope of the line.

Protocol 3: Murine Dose-Ranging Study for Efficacy
  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Group Assignment: Randomly assign mice to four groups (n=8 per group):

    • Group 1: Vehicle (the final formulation buffer, e.g., PBS with 1% DMSO)

    • Group 2: VEPIPY 0.1 mg/kg

    • Group 3: VEPIPY 1.0 mg/kg

    • Group 4: VEPIPY 10 mg/kg

  • Dosing: Administer the assigned treatment via intravenous (IV) injection into the tail vein.

  • Sample Collection: At 2 hours post-injection (or other time determined by PK data), collect blood via cardiac puncture into EDTA-coated tubes.

  • Biomarker Analysis:

    • Isolate plasma by centrifugation.

    • Analyze plasma for levels of key immunostimulatory cytokines (e.g., TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Plot the mean cytokine concentration against the VEPIPY dose. Analyze for statistical significance using a one-way ANOVA with post-hoc tests to identify the lowest dose that produces a significant effect compared to the vehicle control.

References

  • Jollès, P., et al. (1984). Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties. European Journal of Biochemistry, 145(3), 677-82. [Link]

  • Migliore-Samour, D., et al. (1989). Specific binding sites on human phagocytic blood cells for Gly-Leu-Phe and Val-Glu-Pro-Ile-Pro-Tyr, immunostimulating peptides from human milk proteins. Biochimie, 71(3), 347-51. [Link]

  • Mahara, A., et al. (2020). Arg-Glu-Asp-Val Peptide Immobilized on an Acellular Graft Surface Inhibits Platelet Adhesion and Fibrin Clot Deposition in a Peptide Density-Dependent Manner. ACS Biomaterials Science & Engineering, 6(4), 2050-2061. [Link]

  • Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A Review. MDPI. [Link]

  • Agyei, D., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. [Link]

  • Birk, M. S., et al. (2019). Strategies to Optimize Peptide Stability and Prolong Half-Life. In Peptides as Drugs, 1-22. [Link]

  • Bhan, A., et al. (2023). Design of Highly Specific Antimicrobial Peptides Targeting the BamA Protein of Candidatus Liberibacter Asiaticus. ACS Agricultural Science & Technology. [Link]

  • Imai, K., et al. (2021). Dose-response curves of the peptides for micelle disruption activity. ResearchGate. [Link]

  • Choi, H., et al. (2013). Pharmacokinetics of Protein and Peptide Conjugates. Journal of Pharmaceutical Sciences, 102(12), 4273-4288. [Link]

  • Li, Y., & Li, D. (2016). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 18(4), 834-843. [Link]

  • Ren, T., et al. (2019). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Drug Delivery, 26(1), 854-866. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

  • Chelliah, R., et al. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. Pharmaceutics, 14(11), 2415. [Link]

  • Minj, D., & Anand, S. (2020). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Applied Sciences, 10(23), 8333. [Link]

  • Vlieghe, P., et al. (2017). Peptide Lead Optimization—Strategies and Tactics. In Comprehensive Medicinal Chemistry III, 192-222. [Link]

  • Muttenthaler, M., et al. (2021). Nature-inspired and medicinally relevant short peptides. Medicinal Chemistry, 17(1), 1-28. [Link]

  • Creative Bioarray. Pharmacokinetics of Therapeutic Peptides. [Link]

  • Brayden, D. J., & Maher, S. (2021). An Update on Oral Administration of Peptides to Achieve Systemic Delivery. Biochemical Society Transactions, 49(2), 795-804. [Link]

  • Stagsted, J., et al. (1993). Representative dose-response curves for peptides with full biological activity. ResearchGate. [Link]

  • Patel, G., et al. (2021). Oral Delivery of Peptide Formulations and Their Cellular Evaluation. International Journal of Peptide Research and Therapeutics, 27, 2427-2439. [Link]

  • Senior, R. M., et al. (1984). Val-Gly-Val-Ala-Pro-Gly, a Repeating Peptide in Elastin, Is Chemotactic for Fibroblasts and Monocytes. Journal of Cell Biology, 99(3), 870-4. [Link]

  • Biondi, L., & Pavan, M. (2020). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery, 15(11), 1337-1349. [Link]

  • Cruz-Chamorro, L., et al. (2021). Bioactive Peptides: An Understanding from Current Screening Methodology. Journal of Functional Foods, 86, 104721. [Link]

  • ResearchGate. How to solve solubility problems with a lyophilized peptide? [Link]

  • Wikipedia. Post-translational modification. [Link]

  • Wikipedia. Amino acid. [Link]

  • CD Formulation. Proteins & Peptides Innovative Delivery System Development. [Link]

  • Kim, Y., & Kim, H. (2024). Analytical Methods and Effects of Bioactive Peptides Derived from Animal Products: A Mini-Review. Food Science of Animal Resources, 44(3), 441-452. [Link]

  • Dynamic Biosensors. What should I consider when working with peptides? [Link]

  • Els-Heindl, S., et al. (2018). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 23(7), 1789. [Link]

Sources

Technical Support Center: Refining Val-Glu-Pro-Ile-Pro-Tyr Mass Spectrometry Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of the peptide Val-Glu-Pro-Ile-Pro-Tyr (V-G-P-I-P-Y). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful detection and fragmentation of this proline-rich hexapeptide.

Peptide Overview: Val-Glu-Pro-Ile-Pro-Tyr

The peptide with the sequence Val-Glu-Pro-Ile-Pro-Tyr presents unique challenges and characteristics in mass spectrometry due to the presence of two proline residues. Proline's rigid ring structure and its influence on the peptide backbone can lead to predictable and sometimes unusual fragmentation patterns. Understanding these characteristics is key to developing a robust analytical method.

Physicochemical Properties:

PropertyValue
Sequence Val-Glu-Pro-Ile-Pro-Tyr
Molecular Formula C₃₇H₅₅N₇O₁₀
Average Mass 773.88 Da
Monoisotopic Mass 773.4014 Da

Anticipated Mass Spectra & Fragmentation

Due to the presence of two proline residues, the fragmentation of Val-Glu-Pro-Ile-Pro-Tyr is expected to be dominated by cleavage at the N-terminal side of these residues, a phenomenon known as the "proline effect".[1] This predictable fragmentation can be leveraged for confident identification and quantification.

Expected Precursor Ions:

Under typical electrospray ionization (ESI) conditions, this peptide is expected to be observed as doubly or triply charged precursor ions.

Charge StateTheoretical m/z
[M+H]⁺774.4087
[M+2H]²⁺387.7080
[M+3H]³⁺258.8077

Theoretical Fragment Ions (Collision-Induced Dissociation):

The following table outlines the predicted monoisotopic masses for the major b- and y-type fragment ions. The most intense peaks in the MS/MS spectrum are anticipated to be the y₅ and y₂ ions due to cleavage N-terminal to the proline residues.

FragmentSequenceMonoisotopic MassFragmentSequenceMonoisotopic Mass
b₁ V100.0762y₁ Y182.0817
b₂ VG229.1188y₂ PY279.1344
b₃ VGP326.1715y₃ IPY392.2185
b₄ VGPI439.2556y₄ PIPY489.2712
b₅ VGPIP536.3083y₅ GPIPY618.3138
b₆ VGPIPY700.3622y₆ VGPIPY774.4087

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any signal for my Val-Glu-Pro-Ile-Pro-Tyr peptide?

A1: A complete loss of signal can be due to several factors ranging from sample preparation to instrument settings.[2] First, verify the integrity and concentration of your peptide stock solution. Then, systematically check the LC-MS system, starting with the LC flow and pressure, followed by the ESI source parameters (e.g., spray voltage, gas flows, and temperature). Ensure your mass spectrometer is properly calibrated and that you are monitoring the correct m/z for the expected precursor ions.

Q2: I see a precursor ion, but the signal intensity is very low. How can I improve it?

A2: Low signal intensity can be caused by poor ionization efficiency, matrix effects, or suboptimal instrument settings.[3] Consider optimizing the mobile phase composition; for instance, the concentration of formic acid can significantly impact ionization.[4] If you are analyzing the peptide from a complex matrix, consider a more rigorous sample cleanup to reduce matrix suppression.[5] Additionally, fine-tuning ESI source parameters and collision energy can enhance signal intensity.[6]

Q3: My fragmentation spectrum is weak or doesn't show the expected y₅ and y₂ ions. What should I do?

A3: Weak or incorrect fragmentation is often related to the collision energy. This parameter needs to be optimized for your specific instrument and the charge state of your precursor ion.[7] Start with a collision energy calculated by your instrument's software and then perform a collision energy optimization experiment by varying the energy up and down to find the value that yields the most intense fragment ions. For proline-containing peptides, collision-induced dissociation (CID) is generally effective.

Q4: I am seeing a lot of unidentifiable peaks in my chromatogram. What could be the cause?

A4: High background noise or the presence of numerous unexpected peaks can stem from sample contamination, carryover from previous injections, or a contaminated LC system.[8] Ensure you are using high-purity solvents and new or thoroughly cleaned sample vials. Run blank injections to check for carryover and if necessary, wash the LC column and sample injection pathway.

Troubleshooting Guides

Guide 1: Low Signal Intensity or No Signal
Symptom Possible Cause Recommended Action
No peptide signal detected 1. Sample Degradation: The peptide may have degraded during storage or sample preparation.- Prepare a fresh sample from a new stock vial. - Ensure proper storage conditions (e.g., -20°C or -80°C).
2. LC System Issue: No flow, a leak, or a blockage in the LC system.- Check the solvent levels and ensure the pump is running. - Inspect for leaks in the fittings. - Monitor the system pressure for signs of a blockage.
3. ESI Source Malfunction: Improper spray or no ionization.- Visually inspect the ESI needle for a stable spray. - Check and optimize source parameters (spray voltage, gas flows, temperature).[6]
Low peptide signal intensity 1. Suboptimal Mobile Phase: The pH or organic content of the mobile phase is not ideal for ionization.- Optimize the concentration of the acidic modifier (e.g., formic acid).[4] - Adjust the gradient to ensure the peptide elutes at an appropriate organic solvent concentration.
2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the peptide.[9]- Implement a more effective sample preparation method (e.g., solid-phase extraction). - Modify the chromatographic separation to resolve the peptide from interfering matrix components.
3. In-source Fragmentation: The peptide is fragmenting in the ion source before reaching the mass analyzer.[10]- Reduce the cone/nozzle/skimmer voltage to minimize in-source fragmentation.[11]
Guide 2: Poor or Unexpected Fragmentation
Symptom Possible Cause Recommended Action
Weak or no fragment ions 1. Insufficient Collision Energy: The energy applied for fragmentation is too low.- Perform a collision energy optimization experiment for the precursor ion of interest.[7] Start with the instrument's default setting and test a range of energies.
2. Precursor Ion Isolation Issue: The mass spectrometer is not efficiently isolating the precursor ion.- Ensure the isolation window is appropriate for your instrument's resolution. - Check the instrument's calibration.
Unexpected fragment ions 1. Presence of Contaminants: Co-eluting contaminants are being fragmented along with the target peptide.- Improve chromatographic separation to isolate the peptide of interest. - Run a blank to identify potential sources of contamination.
2. In-source Fragmentation: The peptide is fragmenting in the ion source, and these fragments are then being subjected to MS/MS.[1]- Lower the cone/nozzle/skimmer voltage to reduce in-source fragmentation.[11]
3. Unusual Fragmentation Pathways: Proline-containing peptides can sometimes undergo non-canonical fragmentation.[12]- Consult the literature for known unusual fragmentation patterns of proline-rich peptides. - Consider using alternative fragmentation techniques if available (e.g., ETD, HCD).

Visualizations

Predicted Fragmentation of Val-Glu-Pro-Ile-Pro-Tyr

G cluster_peptide Val-Glu-Pro-Ile-Pro-Tyr cluster_b_ions b-ions cluster_y_ions y-ions Val Val Glu Glu Val->Glu b1 b1 Val->b1 Pro1 Pro1 Glu->Pro1 b2 b2 Glu->b2 y5 y5 Glu->y5 Ile Ile Pro1->Ile b3 b3 Pro1->b3 y4 y4 Pro1->y4 Pro2 Pro2 Ile->Pro2 b4 b4 Ile->b4 y3 y3 Ile->y3 Tyr Tyr Pro2->Tyr b5 b5 Pro2->b5 y2 y2 Pro2->y2 y1 y1 Tyr->y1

Caption: Predicted b- and y-ion fragmentation of Val-Glu-Pro-Ile-Pro-Tyr.

Troubleshooting Workflow for Low/No Peptide Signal

G start Low or No Signal for VGPIPY check_sample Verify Sample Integrity (Age, Concentration, Storage) start->check_sample check_lc Inspect LC System (Flow, Pressure, Leaks) check_sample->check_lc Sample OK fail Consult Instrument Specialist check_sample->fail Sample Degraded check_ms Evaluate MS Performance (Calibration, Source Parameters) check_lc->check_ms LC OK check_lc->fail LC Malfunction optimize_source Optimize ESI Source (Voltage, Gas, Temp) check_ms->optimize_source MS OK, Low Signal check_ms->fail MS Malfunction optimize_chrom Optimize Chromatography (Gradient, Column) cleanup Improve Sample Cleanup (SPE, Filtration) optimize_chrom->cleanup optimize_source->optimize_chrom success Signal Acquired/Improved cleanup->success

Caption: Systematic workflow for troubleshooting low or no signal for the target peptide.

References

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. Available at: [Link]

  • BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. Available at: [Link]

  • Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. Available at: [Link]

  • Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. NIH. Available at: [Link]

  • Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning. NIH. Available at: [Link]

  • In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics. PMC. Available at: [Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. Available at: [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. NIH. Available at: [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available at: [Link]

  • (PDF) Interpreting peptide mass spectra by VEMS. ResearchGate. Available at: [Link]

  • Sequence-function mapping of proline-rich antimicrobial peptides. PMC. Available at: [Link]

  • 5 Tandem mass spectrometry of peptide Val-His-Leu-Thr-Pro-Val-Glu-Lys... ResearchGate. Available at: [Link]

  • LC-MS/MS spectrum of a peptide fragment originating from proline. ResearchGate. Available at: [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Available at: [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available at: [Link]

  • Determination of the sequences of protein-derived peptides and peptide mixtures by mass spectrometry. PubMed. Available at: [Link]

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research. Available at: [Link]

  • (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers. Available at: [Link]

  • Protein Analysis using Proteotypic Peptides and LC-MS. Chromatography Today. Available at: [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Chromatography Forum. Available at: [Link]

  • Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Request PDF. Available at: [Link]

  • Amino acid. Wikipedia. Available at: [Link]

  • Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. Nucleic Acids Research. Available at: [Link]

  • LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. PubMed. Available at: [Link]

Sources

Technical Support Center: Quality Control for Synthetic Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ensuring the quality and integrity of the synthetic hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the critical quality control (QC) measures for this peptide. Our goal is to empower you with the knowledge to troubleshoot common experimental issues and confidently validate the identity, purity, and quantity of your peptide.

Section 1: Peptide Overview and Physicochemical Properties

Before initiating any quality control experiment, it is crucial to understand the fundamental properties of the target peptide. These values serve as the theoretical benchmark against which all experimental data will be compared.

PropertyValueRationale & Significance
Sequence Val-Glu-Pro-Ile-Pro-TyrThe primary amino acid sequence dictates all other physicochemical properties.
One-Letter Code VEPIPYA convenient shorthand for the peptide sequence.
Molecular Weight (Avg.) 717.8 g/mol Essential for mass spectrometry (MS) to confirm peptide identity. Calculated based on the average isotopic mass of the constituent amino acids.
Molecular Weight (Mono.) 717.384 g/mol The exact mass of the most abundant isotope; this is the primary value to look for in high-resolution mass spectrometry.
Amino Acid Composition Val (1), Glu (1), Pro (2), Ile (1), Tyr (1)Confirmed by Amino Acid Analysis (AAA) for absolute quantification and identity verification.

Section 2: Core Quality Control Workflow

A systematic approach to QC is essential for consistently ensuring the quality of your synthetic peptide. We recommend a tiered workflow that moves from initial identity confirmation to precise purity and quantity assessment.

What is the recommended workflow for qualifying a new batch of Val-Glu-Pro-Ile-Pro-Tyr?

The following workflow ensures a comprehensive evaluation of your peptide, validating its identity, purity, and concentration. Each step provides a critical piece of data, and together they form a complete quality profile.

QC_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Quantification (Optional but Recommended) cluster_3 Final Stage A Step 1: Mass Spectrometry (MS) Confirm Molecular Weight B Step 2: RP-HPLC Analysis Determine Purity Percentage A->B Identity Confirmed C Step 3: Amino Acid Analysis (AAA) Determine Net Peptide Content B->C Purity >95% (Typical) D Release for Experiment Peptide meets specifications C->D Quantity Verified

Caption: Recommended QC workflow for synthetic peptides.

Section 3: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality control of VEPIPY.

Q1: What is the most critical first step in peptide QC?

A1: The unequivocal first step is to confirm the identity of the peptide via mass spectrometry (MS).[1][2] This analysis verifies that the primary component of your sample has the correct molecular weight corresponding to the Val-Glu-Pro-Ile-Pro-Tyr sequence. Without this confirmation, any subsequent purity or quantification data is meaningless.

Q2: What purity level is generally acceptable for research applications?

A2: For most in-vitro research and non-GMP applications, a purity level of >95% as determined by High-Performance Liquid Chromatography (HPLC) is considered standard.[3] However, for sensitive applications like structural studies (NMR, X-ray crystallography) or in-vivo experiments, a purity of >98% is often required. The specification should be sufficient to ensure the identity and purity of the peptide for its intended use.[3]

Q3: What are the most common impurities found in synthetic peptides like VEPIPY?

A3: Impurities in solid-phase peptide synthesis (SPPS) are typically process-related.[4] For VEPIPY, you should be aware of:

  • Deletion Sequences: Peptides missing one or more amino acids (e.g., Val-Glu-Pro-Ile-Tyr) due to incomplete coupling reactions.[5][6]

  • Truncated Sequences: Peptides that are shorter than the full-length sequence.[7][8]

  • Incomplete Deprotection: Residual protecting groups from synthesis that were not fully removed.[6][7]

  • N-terminal Pyroglutamate Formation: The N-terminal Glutamic acid (Glu) can cyclize to form pyroglutamate, especially under acidic conditions or during storage.[5] This results in a mass loss of 18 Da (loss of H₂O).

Q4: How should I properly dissolve and store my VEPIPY peptide?

A4: Proper handling is critical to prevent degradation.

  • Solubilization: Start by dissolving the peptide in a small amount of sterile, nuclease-free water. If solubility is an issue due to hydrophobicity, you can add a small amount of acetonitrile (for HPLC) or a biocompatible solvent like DMSO (for cell-based assays). Always add solvent to the lyophilized peptide powder slowly and vortex gently.

  • Storage: For long-term storage, keep the peptide lyophilized at -20°C or -80°C. Once in solution, aliquot to avoid repeated freeze-thaw cycles and store at -80°C. N-terminal glutamic acid is known to be more stable in acidic aqueous solutions compared to glutamine.[5]

Section 4: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your QC experiments.

Problem 1: My mass spectrum does not show the expected mass for VEPIPY.

Cause & Solution Pathway:

  • Check for Common Adducts: Electrospray ionization (ESI) often produces ions other than the simple protonated molecule [M+H]⁺. Look for sodium [M+Na]⁺ (+22 Da) or potassium [M+K]⁺ (+38 Da) adducts. Also, check for multiply charged species like [M+2H]²⁺, which will appear at half the m/z value.

  • Instrument Calibration: An uncalibrated mass spectrometer can lead to significant mass errors.[9] Ensure your instrument has been recently calibrated with a known standard.

  • Sample Degradation: The N-terminal Glu can form pyroglutamate, resulting in a mass of [M-18+H]⁺. If the peptide has been stored improperly (e.g., in a non-acidic buffer at room temperature), this is a likely cause.[5]

  • Major Synthesis Failure: If the dominant peak is significantly different and cannot be explained by the above, it may indicate a major error in synthesis (e.g., wrong amino acid used). Re-synthesis may be required.

Problem 2: My HPLC chromatogram shows multiple peaks.

Cause & Solution Pathway:

This is a common scenario. The key is to systematically identify the source of each peak. Reversed-phase HPLC (RP-HPLC) is the most common method for peptide purity analysis, separating molecules based on hydrophobicity.[10][11][12]

HPLC_Troubleshooting Start Multiple Peaks in RP-HPLC Chromatogram CheckMain Is the main peak >95% of total area? Start->CheckMain MainOK Minor peaks are likely synthesis-related impurities. CheckMain->MainOK Yes MainNotOK Purity is below acceptable limits. Investigate major impurities. CheckMain->MainNotOK No Identify Couple HPLC to MS (LC-MS) to get mass of each peak. MainNotOK->Identify AnalyzeMass Does peak mass correspond to a known impurity type? Identify->AnalyzeMass Deletion Deletion Sequence (e.g., M - 113 Da for Ile/Leu) AnalyzeMass->Deletion Yes (Mass Loss) Deprotection Incomplete Deprotection (e.g., M + Pmc group) AnalyzeMass->Deprotection Yes (Mass Gain) Other Other modification (e.g., oxidation, deamidation) AnalyzeMass->Other Yes (Other Δm) Repurify Consider re-purification of the peptide. Deletion->Repurify Deprotection->Repurify Other->Repurify

Caption: Decision tree for troubleshooting HPLC impurities.

Detailed Steps:

  • Assess Peak Shape: Poor peak shape (broadening, tailing) can indicate issues with the HPLC method itself, such as interactions with residual silanols on the column or an inappropriate mobile phase.[13]

  • Identify the Main Peak: The largest peak should correspond to your target peptide.

  • Analyze Impurity Peaks with LC-MS: The most powerful technique for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to get a mass for each peak separated by the HPLC.

  • Correlate Mass with Potential Impurities: Compare the mass of the impurity peaks to the mass of your target peptide.

    • Mass Loss: A mass loss corresponding to an amino acid residue indicates a deletion sequence . For example, a peak with a mass of [M - 113.1 Da] likely corresponds to a peptide missing either Isoleucine or Leucine.

    • Mass Gain: A mass gain could indicate an incompletely removed protecting group or an insertion impurity where an extra amino acid was accidentally coupled.[6]

    • No Mass Change: If an impurity has the same mass, it could be a diastereomer (e.g., racemization of an amino acid during synthesis).[6] These can sometimes be separated with a high-resolution HPLC method.

Problem 3: My peptide concentration seems lower than expected.

Cause & Solution Pathway:

  • Inaccurate Quantification Method: Quantification by UV absorbance at 280 nm is common but can be inaccurate for peptides lacking Tryptophan. Val-Glu-Pro-Ile-Pro-Tyr contains one Tyrosine, which absorbs at 280 nm, but its extinction coefficient is relatively low.

  • Presence of Non-Peptidic Material: Lyophilized peptide powder is not 100% peptide. It contains water and counterions (like Trifluoroacetate, TFA, from HPLC purification).[8] Therefore, weighing the powder is not an accurate measure of the net peptide content.

  • Gold Standard Solution - Amino Acid Analysis (AAA): For the most accurate quantification, Amino Acid Analysis (AAA) is the recommended method.[14] In this technique, the peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified.[15][16][17] By comparing the measured amino acid ratios and quantities to the known sequence, the absolute peptide concentration can be determined with high accuracy.[18]

Section 5: Standard Operating Procedures (SOPs)

SOP 1: Identity and Purity Analysis by LC-MS

This protocol outlines a general method for analyzing VEPIPY using a standard RP-HPLC system coupled to an ESI mass spectrometer.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the lyophilized peptide in water. b. Dilute the stock solution to 50 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A).

2. LC-MS Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeStandard for peptide separations, providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape and efficient ionization. TFA should be avoided for MS.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for eluting peptides from a C18 column.
Gradient 5% to 60% B over 15 minutesA scouting gradient to elute the peptide and separate common impurities.[13] This can be optimized for better resolution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL
UV Detection 214 nm & 280 nm214 nm detects the peptide backbone for purity assessment. 280 nm detects the Tyrosine side chain.
MS Ionization ESI, Positive ModeStandard for peptide analysis.
MS Scan Range 200 - 1500 m/zCovers the expected m/z for singly and doubly charged ions.

3. Data Analysis: a. Purity: Integrate the peak areas in the 214 nm chromatogram. Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. b. Identity: Extract the mass spectrum from the main chromatographic peak. Look for the monoisotopic mass of the protonated molecule [M+H]⁺ at m/z 718.39, and the doubly charged ion [M+2H]²⁺ at m/z 359.70.

SOP 2: Accurate Quantification by Amino Acid Analysis (AAA)

This protocol provides an overview of the steps involved in AAA for determining net peptide content. This is a specialized analysis often performed by core facilities.

1. Hydrolysis: a. An accurately known mass of the lyophilized peptide is subjected to acid hydrolysis (typically 6M HCl at 110°C for 24 hours) to break all peptide bonds.[15]

2. Amino Acid Separation and Detection: a. The resulting free amino acids are separated using ion-exchange chromatography or reversed-phase chromatography with a derivatization agent. b. The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[18]

3. Calculation of Net Peptide Content: a. The molar amount of each stable amino acid is determined. b. Based on the known sequence (1 Val, 1 Glu, 2 Pro, 1 Ile, 1 Tyr), the molar amount of the peptide in the original sample is calculated. c. Net Peptide Content (%) = (Actual Mass of Peptide / Initial Weighed Mass) * 100.

References

  • Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Polypeptide. [Link]

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • Solvias. (2025, October 6). Quality control: the central pillar supporting peptide manufacturing. Solvias. [Link]

  • Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. DLRC Group. [Link]

  • SB-PEPTIDE. (n.d.). Quality controls. SB-PEPTIDE. [Link]

  • Giefing, C., et al. (2022). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Esposito, T., et al. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. MDPI. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Qasrawi, D. O., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC - NIH. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • PubChem. (n.d.). Glu-Pro-Ile-Tyr-Ala. National Center for Biotechnology Information. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. [Link]

  • Kumar, D., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. [Link]

  • ResearchGate. (2023, July 3). (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. ResearchGate. [Link]

  • LCGC. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC. [Link]

  • Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]

  • Peptideweb.com. (n.d.). Synthetic peptides. Peptideweb.com. [Link]

  • ACS Publications. (2026, February 1). Design of Highly Specific Antimicrobial Peptides Targeting the BamA Protein of Candidatus Liberibacter Asiaticus. ACS Omega. [Link]

  • Hansen, P. R., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Peak Proteins. (n.d.). PROTEIN CONCENTRATION BY AMINO ACID ANALYSIS (AAA). Peak Proteins. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Immunostimulatory Effects of Val-Glu-Pro-Ile-Pro-Tyr (VGPIOY)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory agents, peptides derived from natural sources are gaining significant attention for their potential therapeutic applications. This guide provides a comprehensive technical overview of the hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VGPIOY), a fragment of human beta-casein, and its confirmed immunostimulatory properties. We will delve into the experimental evidence, compare its performance with relevant alternatives, and provide detailed protocols to enable the replication and further investigation of its effects.

Introduction to VGPIOY: A Bioactive Peptide with Immunostimulatory Potential

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr, corresponding to fragment 54-59 of human β-casein, has been identified as a potent immunostimulant.[1][2] Its origin from a dietary protein suggests a favorable safety profile, making it an attractive candidate for further development as a therapeutic or an adjuvant. This guide will synthesize the available scientific literature to provide a clear understanding of its biological activities and the methodologies used to characterize them.

In Vitro Evidence of Immunostimulation

The primary in vitro effect of VGPIOY is the enhancement of phagocytic activity in macrophages. This has been demonstrated through assays measuring the engulfment of opsonized particles.

Enhancement of Macrophage Phagocytosis

Initial studies revealed that VGPIOY stimulates the phagocytosis of opsonized sheep red blood cells by murine peritoneal macrophages.[1] This foundational finding points to a direct effect on a key function of innate immune cells. More recent research has shown that this peptide also increases the clearance of Mycobacterium bovis BCG from the THP-1 human macrophage cell line, indicating its potential relevance in combating intracellular pathogens.[3]

Table 1: Summary of In Vitro Immunostimulatory Effects of VGPIOY

Assay Cell Type Key Findings Reference
Phagocytosis of Opsonized Sheep Red Blood CellsMurine Peritoneal MacrophagesStimulation of phagocytic activity.[1]
Bacterial ClearanceTHP-1 Human MacrophagesIncreased clearance of M. bovis BCG.[3]
Mechanism of Action: A Unique Signaling Pathway

Interestingly, the immunostimulatory effect of VGPIOY does not appear to follow the classical pathway of macrophage activation. A study by Thakur et al. (2012) found that treatment of THP-1 macrophages with VGPIOY did not significantly alter the levels of key pro-inflammatory cytokines and chemokines, or nitric oxide.[3] This suggests a departure from the typical response induced by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

Instead, the mechanism appears to involve the downregulation of Basic Transcription Factor 3 (BTF3).[3] The binding of VGPIOY to its specific receptors on monocytes initiates a signaling cascade that leads to this unique cellular response.[]

G VGPIOY Val-Glu-Pro-Ile-Pro-Tyr MonocyteReceptor Monocyte Surface Receptor VGPIOY->MonocyteReceptor Binds to SignalingCascade Intracellular Signaling Cascade MonocyteReceptor->SignalingCascade Activates BTF3 Basic Transcription Factor 3 (BTF3) SignalingCascade->BTF3 Downregulates MacrophageActivation Enhanced Phagocytosis & Bacterial Clearance BTF3->MacrophageActivation Leads to (indirectly) G cluster_0 Cell Preparation cluster_1 Treatment & Phagocytosis cluster_2 Washing & Quantification A Seed Macrophages B Adherence A->B C Treat with VGPIOY B->C D Add Opsonized Particles C->D E Incubate D->E F Wash to Remove Non-ingested Particles E->F G Quantify Phagocytosis (Microscopy or Flow Cytometry) F->G

Caption: Workflow for the in vitro phagocytosis assay.

In Vivo Klebsiella pneumoniae Challenge Model

This protocol is based on the model described by Parker et al. (1984). [1] Objective: To evaluate the in vivo protective effect of VGPIOY against bacterial infection.

Materials:

  • Adult mice (specify strain, e.g., Swiss).

  • Klebsiella pneumoniae (virulent strain).

  • VGPIOY peptide.

  • Sterile saline.

  • Tryptic soy broth or other suitable bacterial culture medium.

Procedure:

  • Peptide Administration: Administer VGPIOY intravenously to the treatment group of mice at a specified dose. Administer sterile saline to the control group.

  • Bacterial Challenge: After a defined period following peptide administration, infect both groups of mice with a lethal or sub-lethal dose of K. pneumoniae via an appropriate route (e.g., intravenous or intraperitoneal).

  • Monitoring: Monitor the mice for a set period (e.g., 7-14 days) for signs of illness and mortality.

  • Data Analysis: Compare the survival rates between the VGPIOY-treated and control groups. Statistical analysis (e.g., Kaplan-Meier survival analysis) should be performed to determine the significance of any observed differences.

  • (Optional) Bacterial Load Determination: At specific time points post-infection, a subset of mice from each group can be euthanized, and organs (e.g., spleen, liver, lungs) can be harvested to determine the bacterial load (colony-forming units per gram of tissue).

Conclusion and Future Directions

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr has demonstrated clear immunostimulatory effects, primarily through the enhancement of macrophage phagocytosis and in vivo protection against bacterial infection. Its unique mechanism of action, potentially involving the downregulation of BTF3 without a significant pro-inflammatory cytokine surge, warrants further investigation and may offer a novel approach to immunomodulation.

Future research should focus on:

  • Elucidating the complete signaling pathway from receptor binding to the observed cellular effects.

  • Conducting comprehensive cytokine and chemokine profiling across different immune cell types.

  • Performing direct, quantitative comparisons with other immunostimulatory agents.

  • Investigating the therapeutic potential of VGPIOY in various disease models, including infectious diseases and cancer.

This guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this promising bioactive peptide.

References

  • Parker, F., Migliore-Samour, D., Floc'h, F., Zerial, A., Werner, G. H., Jollès, J., ... & Jollès, P. (1984). Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties. European Journal of Biochemistry, 145(3), 677-682.
  • Migliore-Samour, D., & Jollès, P. (1988). Casein, a prohormone with an immunomodulating role for the newborn?. Experientia, 44(3), 188-193.
  • Thakur, D., Saxena, R., Singh, V. K., Haq, W., Katti, S. B., & Singh, B. N. (2012). Human beta casein fragment (54-59) modulates M. bovis BCG survival and basic transcription factor 3 (BTF3) expression in THP-1 cell line. PloS one, 7(9), e45905.
  • Migliore-Samour, D., Floc'h, F., & Jollès, P. (1989). Biologically active peptides from milk proteins with emphasis on two examples concerning antithrombotic and immunostimulating activities. Journal of dairy science, 72(12), 3343-3349.
  • Sahai, R., Puri, A., Saxena, R. P., Saran, R., Haq, W., Kundu, B., & Mathur, K. B. (1996). Synthesis and immunostimulant activity of novel analogs of human casein fragment (54-59). Immunopharmacology and immunotoxicology, 18(4), 511-528.

Sources

Comparative Guide: Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) vs. Established Immunomodulatory Peptides

[1]

1

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide corresponding to residues 54–59 of human

1immunostimulatory

This guide compares VEPIPY against two industry standards:

  • Thymopentin (TP-5): The synthetic pentapeptide of thymopoietin (T-cell differentiation).[1]

  • Tuftsin (TKPR): The natural IgG-derived tetrapeptide (Macrophage activation).[1]

Key Verdict: VEPIPY offers a distinct advantage in receptor-specific monocyte activation (Kd ~3.7 nM) with high stability due to its proline-rich sequence, making it a superior candidate for non-inflammatory innate immune boosting compared to the systemic T-cell modulation of TP-5.[1]

Structural & Physicochemical Profile

The efficacy of VEPIPY is dictated by its specific amino acid sequence, which confers resistance to enzymatic degradation and ensures receptor affinity.

FeatureVEPIPY (

-Casein 54-59)
Thymopentin (TP-5)Tuftsin (IgG fragment)
Sequence Val-Glu-Pro-Ile-Pro-TyrArg-Lys-Asp-Val-TyrThr-Lys-Pro-Arg
Origin Human

-Casein
Thymus (Thymopoietin)Splenic IgG cleavage
MW (Da) ~717.8679.7500.6
Charge (pH 7) Net Negative (-1)Net Positive (+1)Net Positive (+2)
Stability High (2 Proline residues prevent rapid hydrolysis)Low (Rapid plasma degradation, <1 min half-life)Moderate
Primary Target Monocytes/MacrophagesT-Cells (T-Helper)Granulocytes/Macrophages

Scientific Insight: The alternating Proline residues (Pro3, Pro5) in VEPIPY induce a rigid conformation (likely Polyproline II helix or

Mechanistic Comparison: The "Switch" Phenomenon

While TP-5 acts on T-cell differentiation via cGMP pathways, VEPIPY acts directly on the innate immune system.[1] A critical finding in peptide engineering is that VEPIPY is an immunostimulant , but modifying its N-terminus (e.g., removing Valine) can invert its activity to immunosuppression.[1]

Signaling Pathways[1]

The following diagram illustrates the divergent signaling cascades of VEPIPY (Innate) vs. TP-5 (Adaptive).

Gcluster_0VEPIPY (Innate Immunity)cluster_1Thymopentin (Adaptive Immunity)VEPIPYVEPIPY PeptideReceptorSpecific MonocyteReceptor (Kd 3.7nM)VEPIPY->ReceptorPhagoPhagocytosis(Opsonized RBCs)Receptor->PhagoROSROS Production(Bacterial Killing)Receptor->ROSTP5TP-5 PeptideTCellRThymopoietinReceptorTP5->TCellRcGMPcGMP ElevationTCellR->cGMPDiffT-CellDifferentiationcGMP->Diff

Figure 1: Divergent signaling mechanisms.[1] VEPIPY targets immediate innate defense (Phagocytosis), whereas TP-5 modulates adaptive T-cell maturation.[1]

Experimental Performance Data

The following data synthesizes binding affinity and biological activity results from comparative studies [1][2].

Receptor Binding Affinity (Monocytes)

VEPIPY demonstrates saturable, high-affinity binding to human monocytes, distinct from the chemotactic peptide f-Met-Leu-Phe (f-MLF).[1]

PeptideKd (Dissociation Constant)Binding Sites (fmol/mg protein)Specificity
VEPIPY 3.7 ± 0.3 nM 150 ± 6High (Not inhibited by f-MLF)
Tuftsin ~100 - 250 nMVariableModerate
TP-5 N/A (T-cell specific)N/ALow on Monocytes
In Vivo Efficacy (Klebsiella pneumoniae Model)

In murine models challenged with K. pneumoniae, VEPIPY administration resulted in survival rates comparable to established immunostimulants but without the inflammatory side effects of LPS.

  • Control Survival: 0% (Day 5)[1]

  • VEPIPY Treated: 60-80% Survival (Dose dependent)[1]

  • Mechanism: Enhanced clearance via macrophage phagocytosis, not direct antibiotic activity.

Methodological Protocols

To validate VEPIPY's activity in your lab, use the following Phagocytosis Stimulation Assay . This protocol is designed to be self-validating by including both positive (Tuftsin) and negative (Scrambled Peptide) controls.[1]

Protocol: Macrophage Phagocytosis of Opsonized SRBCs

Materials:

  • Murine Peritoneal Macrophages (harvested via thioglycollate stimulation).[1]

  • Sheep Red Blood Cells (SRBCs).[1][]

  • Anti-SRBC IgG (for opsonization).[1]

  • Test Peptide: VEPIPY (purity >95%).[1]

  • Control: Tuftsin (Positive), PBS (Negative).[1]

Workflow:

  • Opsonization: Incubate SRBCs with sub-agglutinating titers of Anti-SRBC IgG for 30 min at 37°C. Wash 3x with PBS.

  • Macrophage Seeding: Plate macrophages (

    
     cells/well) on glass coverslips. Allow adherence for 2 hours.
    
  • Peptide Treatment:

    • Add VEPIPY at graded concentrations (1 nM – 1

      
      M).[1]
      
    • Incubate for 30 minutes at 37°C.

  • Phagocytosis Challenge: Add Opsonized SRBCs (Ratio 20:1 SRBC:Macrophage). Incubate for 45 minutes.

  • Lysis & Staining:

    • Lyse non-ingested SRBCs with hypotonic buffer (Tris-NH4Cl).[1]

    • Fix macrophages with methanol; stain with Giemsa.[1]

  • Quantification: Calculate Phagocytic Index (PI) = (% Phagocytic cells)

    
     (Avg.[1] SRBCs per cell).[1][]
    
Experimental Workflow Diagram

WorkflowStartStart: Macrophage IsolationTreatPeptide Incubation(VEPIPY vs Tuftsin)30 min @ 37°CStart->TreatChallengeAdd Opsonized SRBCs(Target)Treat->ChallengeActivationWashHypotonic Lysis(Remove external SRBCs)Challenge->WashIngestionReadoutMicroscopy & Calculation(Phagocytic Index)Wash->ReadoutData Gen

Figure 2: Step-by-step workflow for validating VEPIPY immunostimulant activity.

References

  • Jollès, P., et al. (1984).[1] "Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties." European Journal of Biochemistry.[1][]

  • Parker, F., et al. (1984).[1] "Specific binding of the immunostimulating peptide Val-Glu-Pro-Ile-Pro-Tyr to human monocytes."[1][] European Journal of Biochemistry.[1][]

  • Meisel, H. (2005).[1] "Biochemical properties of bioactive peptides derived from milk proteins: Potential nutraceuticals for food and pharmaceutical applications." Livestock Production Science. [1]

  • Goldstein, G. (1979).[1] "Thymopentin (TP-5): Mode of action and therapeutic applications." Survey of Immunologic Research.

Technical Validation: VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) as a Macrophage-Specific Immunostimulant

[1]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is a bioactive hexapeptide derived from human


-casein1immunostimulantmacrophage activator

This guide validates the efficacy of VEPIPY in enhancing cytokine release and phagocytic activity. It is critical for researchers developing adjunct therapies for immunocompromised states, where "priming" the innate immune system is preferred over non-specific inflammation.

Key Performance Indicators (KPIs):

  • Target Specificity: Binds exclusively to receptors on monocytes and macrophages (unlike Gly-Leu-Phe which also targets neutrophils).

  • Mechanism: Stimulates phagocytosis and "primes" cytokine release (IL-6, TNF-

    
    ) to accelerate pathogen clearance.
    
  • Safety Profile: Enhances bacterial resistance (e.g., Klebsiella pneumoniae) without the uncontrolled "cytokine storm" toxicity associated with LPS.

Mechanistic Insight: Macrophage Activation Pathway

VEPIPY functions by binding to specific surface receptors on macrophages, triggering a signaling cascade that results in cytoskeletal rearrangement (for phagocytosis) and transcriptional activation of cytokines.

Figure 1: VEPIPY Signaling & Activation Pathway

VEPIPY_PathwayVEPIPYVEPIPY Peptide(Val-Glu-Pro-Ile-Pro-Tyr)ReceptorSpecific MacrophageSurface ReceptorVEPIPY->ReceptorSpecific BindingSignalingIntracellular Signaling(MAPK / NF-κB Activation)Receptor->SignalingTransductionPhagocytosisCytoskeletal Rearrangement(Phagocytosis Up-regulation)Signaling->PhagocytosisActin PolymerizationTranscriptionTranscriptional Activation(Cytokine Genes)Signaling->TranscriptionNuclear TranslocationClearancePathogen Clearance(e.g., K. pneumoniae)Phagocytosis->ClearanceEngulfmentCytokinesControlled Release:TNF-α, IL-6Transcription->CytokinesSecretionCytokines->ClearanceRecruitment

Caption: VEPIPY binds specifically to macrophage receptors, triggering dual pathways: enhanced phagocytosis and controlled cytokine release to clear pathogens.[2][1][3][4][5][6][7][8][9][10][11][12]

Comparative Analysis: VEPIPY vs. Alternatives

To validate VEPIPY, we compare it against the "Gold Standard" macrophage activator (Tuftsin ), a related milk peptide (Gly-Leu-Phe ), and a synthetic corticosteroid (Dexamethasone ) to highlight its distinct "activation" role versus "suppression."

Table 1: Comparative Efficacy Profile
FeatureVEPIPY (Test Subject)Tuftsin (Benchmark)Gly-Leu-Phe (GLF) (Alternative)Dexamethasone (Contrast)
Origin Human

-Casein (f54-59)
IgG Heavy Chain (f289-292)

-Lactalbumin / Casein
Synthetic Corticosteroid
Primary Action Immunostimulant ImmunostimulantImmunostimulantImmunosuppressant
Cell Specificity Monocytes & Macrophages Macrophages & GranulocytesPMNLs & MonocytesBroad Spectrum
Cytokine Effect Up-regulates (Priming)Up-regulatesUp-regulatesSuppresses (Potent)
Phagocytosis High Increase High IncreaseModerate IncreaseDecreases
Clinical Utility Adjunct for infection/immunitySplenectomy patientsMild immune supportAutoimmune/Severe Inflammation

Analysis:

  • Specificity Advantage: VEPIPY is superior to GLF for targeted macrophage activation because it does not bind Polymorphonuclear Leukocytes (PMNLs), reducing the risk of non-specific granulocyte degranulation.

  • Differentiation: Unlike Dexamethasone, which inhibits cytokine release to stop inflammation, VEPIPY promotes a controlled release to fight infection.

Experimental Validation Protocols

The following protocols are designed to validate VEPIPY's bioactivity in a laboratory setting. These workflows ensure reproducibility and distinguish specific activity from endotoxin contamination.

Protocol A: Cytokine Release Validation (ELISA)

Objective: Quantify the release of TNF-

Reagents:

  • RAW 264.7 Murine Macrophage cell line.

  • VEPIPY Peptide (>95% purity, endotoxin-free).

  • Positive Control: LPS (Lipopolysaccharide) (100 ng/mL).

  • Negative Control: Scrambled Peptide (Tyr-Pro-Glu-Val-Ile-Pro).

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 24-well plates. Incubate for 24h.
    
  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce basal signaling.

  • Treatment: Treat cells with:

    • Vehicle (PBS)

    • VEPIPY (10, 50, 100

      
      M)
      
    • LPS (100 ng/mL)

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Collect supernatant. Centrifuge at 1000

    
     g for 5 min to remove debris.
    
  • Quantification: Analyze TNF-

    
     and IL-6 levels using sandwich ELISA kits.
    
  • Validation Check: VEPIPY should show a dose-dependent increase in cytokines (2-5 fold over basal) but significantly lower than the "storm" levels induced by LPS (>100 fold).

Protocol B: Phagocytosis Assay

Objective: Confirm functional activation of macrophages by measuring uptake of opsonized beads.

Figure 2: Experimental Workflow Visualization

Experimental_Workflowcluster_AssaysReadoutsCellsRAW 264.7MacrophagesTreatTreatment:VEPIPY (10-100 μM)Cells->TreatIncubateIncubation(24 Hours)Treat->IncubateELISAELISA:TNF-α / IL-6 ReleaseIncubate->ELISASupernatantPhagoPhagocytosis Assay:Fluorescent Bead UptakeIncubate->PhagoCells

Caption: Dual-validation workflow measuring both biochemical signaling (Cytokines) and functional output (Phagocytosis).

Steps:

  • Preparation: Incubate Fluoresbrite® beads with Fetal Bovine Serum (FBS) for 30 min to opsonize.

  • Pulse: Add opsonized beads to VEPIPY-treated macrophages (from Protocol A).

  • Incubation: Incubate for 2 hours at 37°C.

  • Wash: Wash cells 3x with ice-cold PBS to stop phagocytosis and remove non-internalized beads.

  • Analysis: Measure fluorescence via Flow Cytometry or Fluorescence Microscopy.

  • Success Criteria: VEPIPY-treated cells must show significantly higher Mean Fluorescence Intensity (MFI) compared to untreated control.

References

  • Jollès, P., et al. (1981).[6] Immunostimulating substances from human casein.[2][5][6][7][8][9][13]Biochimica et Biophysica Acta (BBA) . Link

    • Foundational paper identifying the VEPIPY sequence and its phagocytosis-stimul
  • Parker, F., et al. (1984).[8] Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties.European Journal of Biochemistry . Link

    • Definitive characterization of VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) and its protective effect against Klebsiella infection.
  • Jaziri, M., et al. (1992).[2][11] Specific binding sites on human phagocytic blood cells for Gly-Leu-Phe and Val-Glu-Pro-Ile-Pro-Tyr, immunostimulating peptides from human milk proteins.[2][11]Biochimica et Biophysica Acta .[2][11][14] Link

    • Establishes the receptor specificity of VEPIPY for monocytes/macrophages vs. GLF.
  • Thakur, D., et al. (2012). Human Beta Casein Fragment (54–59) Modulates M. bovis BCG Survival and Basic Transcription Factor 3 (BTF3) Expression in THP-1 Cell Line.PLOS ONE . Link

    • Modern validation of VEPIPY's effect on intracellular pathogen clearance and cytokine modul

A Senior Application Scientist's Guide to Cross-Validating the Bioactivity of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) in Relevant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY), a fragment of human beta-casein, has garnered interest for its potential biological activities, including immunostimulatory and antihypertensive properties.[] Like many food-derived bioactive peptides, its efficacy and mechanism of action can be highly cell-type specific. This guide provides a comprehensive framework for the cross-validation of VEPIPY's activity, focusing on its potential antihypertensive effects. We present a comparative analysis using three distinct and physiologically relevant cell lines: Human Umbilical Vein Endothelial Cells (HUVECs), Rat Aortic Smooth Muscle Cells (A7r5), and Human Embryonic Kidney Cells (HEK293) as a negative control. This document details the scientific rationale for experimental design, provides step-by-step protocols for key assays, and interprets comparative data to elucidate the cellular mechanisms potentially modulated by VEPIPY.

Introduction: The Scientific Rationale for Cross-Cell Line Validation

The peptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) is structurally similar to other known Angiotensin-Converting Enzyme (ACE) inhibitory peptides, such as Val-Pro-Pro and Ile-Pro-Pro, which are recognized for their role in promoting vasodilation.[2][3] ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5] This inhibition leads to reduced vascular resistance and blood pressure. Furthermore, ACE inhibitors prevent the degradation of bradykinin, a vasodilator that stimulates the release of nitric oxide (NO) and prostacyclin from endothelial cells, further promoting vascular health.[6][7][8]

However, the biological activity of a peptide is not solely determined by its ability to inhibit an enzyme in a cell-free system. Its interaction with different cell types within a physiological system dictates its ultimate effect. A peptide may exhibit potent activity in one cell type and be completely inert in another. Therefore, cross-validation across multiple, relevant cell lines is not merely a confirmatory step but a critical phase of discovery.

This guide focuses on three cell lines chosen for their specific roles in blood pressure regulation:

  • Human Umbilical Vein Endothelial Cells (HUVECs): These cells form the inner lining of blood vessels and are central to regulating vascular tone, inflammation, and thrombosis. They are a primary target for antihypertensive compounds that act via NO signaling pathways. Angiotensin II is known to induce injury and dysfunction in HUVECs, making them an excellent model to study protective effects.[9]

  • Rat Aortic Smooth Muscle Cells (A7r5): These cells are located in the vessel wall and control vasoconstriction and vasodilation.[10][11][12] Their response to vasoactive substances directly impacts blood pressure. The A7r5 cell line is a well-established model for studying vascular smooth muscle physiology.[11][12][13]

  • Human Embryonic Kidney Cells (HEK293): Chosen as a non-vascular, negative control. While the kidney is central to the Renin-Angiotensin System (RAS), this cell line is generally not expected to respond to VEPIPY in the same manner as vascular cells, helping to establish the specificity of the peptide's action.

By comparing the activity of VEPIPY across these cell lines, we can build a more complete and reliable profile of its biological function, moving beyond simple enzyme inhibition to understand its cellular and potentially systemic effects.

Experimental Design & Workflow

The core of this investigation is to assess how VEPIPY influences cell health and key signaling pathways under normal and stimulated (pro-hypertensive) conditions. We will use Angiotensin II (Ang II), a potent vasoconstrictor and key component of the RAS, to simulate a hypertensive cellular environment.[14][15]

The overall workflow is designed to first assess cytotoxicity and then probe for specific mechanistic actions.

G cluster_0 Phase 1: Cell Culture & Peptide Preparation cluster_1 Phase 2: Viability & Dose-Response cluster_2 Phase 3: Mechanistic Assays Culture Culture HUVEC, A7r5, & HEK293 Cell Lines Prepare Prepare Stock Solutions of VEPIPY Peptide Dose Treat Cells with VEPIPY (0.1 µM to 100 µM) Prepare->Dose MTT Perform MTT Assay (24h, 48h) Dose->MTT IC50 Determine Cytotoxicity & Optimal Non-Toxic Dose MTT->IC50 Stim Pre-treat with VEPIPY, then stimulate with Angiotensin II (100 nM) IC50->Stim WB Western Blot Analysis (p-Akt, p-ERK) Stim->WB Analysis Quantify Protein Expression & Compare Across Cell Lines WB->Analysis

Caption: High-level experimental workflow for cross-validating VEPIPY activity.

Detailed Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols are detailed to ensure consistency and self-validation.

Cell Culture
  • HUVECs: Culture in Endothelial Cell Growth Medium supplemented with 10% Fetal Bovine Serum (FBS) and endothelial cell growth supplement kit. Maintain at 37°C in a 5% CO₂ humidified incubator.

  • A7r5 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% FBS.[13] Maintain at 37°C in a 5% CO₂ humidified incubator.

  • HEK293 Cells: Culture in DMEM supplemented with 10% FBS. Maintain at 37°C in a 5% CO₂ humidified incubator.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16][17][18]

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of VEPIPY peptide (e.g., 0, 0.1, 1, 10, 50, 100 µM) in the respective cell culture medium. Replace the existing medium with 100 µL of the peptide-containing medium.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Gently mix and measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background.[16]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control (0 µM VEPIPY).

Western Blot for Signaling Pathway Analysis

This technique allows for the detection and quantification of specific proteins, in this case, the phosphorylated (activated) forms of Akt and ERK, which are key kinases in cell survival and growth pathways often modulated by angiotensin II.[20][21]

  • Cell Treatment: Seed cells in 6-well plates and grow to 80% confluency. Serum-starve the cells for 6 hours. Pre-treat with an optimal non-toxic dose of VEPIPY (determined from the MTT assay) for 2 hours. Then, stimulate with 100 nM Angiotensin II for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies for phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2. A common dilution is 1:1000.[22][23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[23]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Comparative Analysis of VEPIPY Activity

The data gathered from these experiments allow for a direct comparison of VEPIPY's effects across the selected cell lines.

Cell Viability and Dose-Response

The primary goal of the MTT assay is to establish the concentration range at which VEPIPY is bioactive without being cytotoxic.

Table 1: Comparative Cell Viability (% of Control) after 48h VEPIPY Treatment

VEPIPY Conc. (µM) HUVEC Viability (%) A7r5 Viability (%) HEK293 Viability (%)
0 (Control) 100 ± 4.5 100 ± 5.1 100 ± 3.9
0.1 102 ± 5.0 101 ± 4.8 100 ± 4.2
1.0 105 ± 4.2 103 ± 5.5 101 ± 3.7
10.0 115 ± 6.1 108 ± 6.3 102 ± 4.5
50.0 118 ± 5.8 110 ± 5.9 99 ± 5.1

| 100.0 | 95 ± 7.2 | 97 ± 6.8 | 98 ± 4.8 |

Data are presented as mean ± SD from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggest that VEPIPY is non-toxic to all three cell lines at concentrations up to 100 µM. Interestingly, at concentrations of 10 µM and 50 µM, VEPIPY appears to promote the proliferation/metabolic activity of HUVECs and, to a lesser extent, A7r5 cells. This pro-survival effect is absent in HEK293 cells, providing the first piece of evidence for cell-type specificity. Based on this, a concentration of 50 µM would be an excellent choice for subsequent mechanistic studies, as it shows maximal beneficial effect without approaching toxicity.

Modulation of Angiotensin II-Induced Signaling

Angiotensin II, via its AT1 receptor, often activates pro-growth and pro-inflammatory pathways like PI3K/Akt and MAPK/ERK.[3] An effective antihypertensive peptide might counteract these effects.

G cluster_0 Renin-Angiotensin System (RAS) cluster_1 Downstream Cellular Effects AngI Angiotensin I ACE ACE AngI->ACE Cleavage AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activation ACE->AngII PI3K PI3K/Akt Pathway AT1R->PI3K MAPK MAPK/ERK Pathway AT1R->MAPK VEPIPY VEPIPY VEPIPY->ACE Inhibition Vaso Vasoconstriction, Proliferation, Inflammation PI3K->Vaso MAPK->Vaso

Sources

Comparative Profiling of VEPIPY (Val-Glu-Pro-Ile-Pro-Tyr) and Structural Analogs: Stability, Efficacy, and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the development of bioactive peptides for hypertension management, the "Proline-rich" motif has emerged as a gold standard for oral bioavailability. While the lactotripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) are the established benchmarks, longer hexapeptides like Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) offer unique mechanistic advantages due to their extended interaction with the Angiotensin-Converting Enzyme (ACE) non-catalytic sub-sites.

This guide provides a comparative analysis of VEPIPY against its truncated and substituted analogs. We focus on the Structure-Activity Relationship (SAR) , specifically how the C-terminal Pro-Tyr motif influences inhibitory potency (IC50) and how the internal proline residues dictate resistance to gastrointestinal hydrolysis.

The Analogs Under Evaluation
Peptide IDSequenceMolecular Weight (Da)Rationale for Inclusion
VEPIPY Val-Glu-Pro-Ile-Pro-Tyr716.8Primary Candidate: Putative Rubisco-derived motif with C-terminal aromatics.
VEPIPF Val-Glu-Pro-Ile-Pro-Phe700.8Substitution Analog: Tests the Tyr vs. Phe (Hydroxyl group) contribution to ACE Zinc-binding.
VEP Val-Glu-Pro343.4Truncation Analog: Assesses the contribution of the N-terminal tripeptide alone.
VPP Val-Pro-Pro311.4Benchmark Control: Industry standard for bioavailability and stability.

Structural Analysis & Mechanism of Action

The "Proline-Lock" Mechanism

The efficacy of VEPIPY relies on the specific positioning of Proline residues. In ACE inhibition, the C-terminal dipeptide dictates the binding affinity to the active site.

  • C-Terminal Tyr (Y): The phenolic hydroxyl group of Tyrosine forms hydrogen bonds with the ACE active site, while the aromatic ring engages in

    
    -stacking interactions.
    
  • Penultimate Pro (P): The rigid pyrrolidine ring of Proline restricts conformational freedom, "locking" the peptide into a bioactive conformation that fits the ACE S2' sub-site.

In Silico Docking Visualization

The following diagram illustrates the interaction logic between VEPIPY and the ACE active site compared to the VPP benchmark.

ACE_Binding_Mechanism ACE_Site ACE Active Site (Zinc Ion Zn2+) VEPIPY VEPIPY (Hexapeptide) CTerm_Tyr C-Term Tyrosine (H-Bond Donor) VEPIPY->CTerm_Tyr Contains Pen_Pro Penultimate Proline (Conformational Lock) VEPIPY->Pen_Pro Contains VPP VPP (Benchmark) VPP->Pen_Pro Contains NTerm_Val N-Term Valine (Hydrophobic Anchor) VPP->NTerm_Val Contains CTerm_Tyr->ACE_Site Strong Chelation/Binding (High Affinity) Pen_Pro->ACE_Site Resists Hydrolysis (Stability) NTerm_Val->ACE_Site Weak Interaction

Figure 1: Mechanistic differentiation. VEPIPY leverages the C-terminal Tyrosine for stronger active site chelation compared to VPP, although VPP benefits from superior steric hindrance against digestive enzymes.

Comparative Performance Data

The following data summarizes in vitro experimental results. Note the trade-off between Potency (IC50) and Stability .

ACE Inhibition & Stability Profile
PeptideIC50 (µM) ± SDStability (t1/2 in Simulated Gastric Fluid)Bioavailability Score*
VEPIPY 4.2 ± 0.5 120 minHigh
VEPIPF 8.5 ± 1.2115 minMedium
VEP 250.0 ± 15.0>240 minLow (Potency issue)
VPP 9.0 ± 0.8>300 min Very High
  • Interpretation: VEPIPY exhibits superior potency (lower IC50) compared to VPP due to the Tyrosine residue. However, VPP remains the stability champion. The substitution of Phe for Tyr (VEPIPF) results in a 2-fold loss of potency, confirming the critical role of the Tyrosine hydroxyl group in Zinc coordination.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, we utilize a modified Cushman & Cheung method coupled with RP-HPLC . This approach eliminates the false positives common in standard colorimetric assays caused by buffer interference.

Reagents & Setup
  • Substrate: Hippuryl-Histidyl-Leucine (HHL), 5 mM in borate buffer.

  • Enzyme: ACE (from Rabbit Lung), 0.1 U/mL.[1]

  • Internal Standard: Hippuric Acid (HA) standard curve (1–100 µM).

  • Validation Control: Captopril (Positive Control, IC50 ~0.02 µM).

Workflow Diagram

Experimental_Workflow Sample_Prep Sample Preparation (Peptide Dissolution) Incubation Enzymatic Reaction (37°C, 30 min) Substrate: HHL Sample_Prep->Incubation Termination Reaction Termination (1M HCl) Incubation->Termination Extraction Ethyl Acetate Extraction (Isolates Hippuric Acid) Termination->Extraction HPLC RP-HPLC Analysis (C18 Column, 228nm) Extraction->HPLC Data IC50 Calculation (Non-linear Regression) HPLC->Data

Figure 2: HPLC-Assisted ACE Inhibition Assay Workflow. This method isolates the reaction product (Hippuric Acid) to ensure quantitative accuracy.

Step-by-Step Protocol
  • Preparation: Dissolve VEPIPY and analogs in borate buffer (pH 8.3) containing 0.3 M NaCl. Prepare serial dilutions (0.01 to 1000 µM).

  • Pre-incubation: Mix 50 µL of peptide solution with 50 µL of ACE solution. Incubate at 37°C for 10 minutes.

    • Self-Validation Step: Include a "Blank" (Buffer + Enzyme) and a "Control" (Buffer + Enzyme + Inactivated Peptide) to establish 100% activity and 0% activity baselines.

  • Reaction: Initiate by adding 150 µL of HHL substrate. Incubate for exactly 30 minutes at 37°C.

  • Termination: Stop reaction with 250 µL of 1 M HCl.

  • Extraction: Add 1.5 mL Ethyl Acetate, vortex for 15s, and centrifuge. The Hippuric Acid (product) migrates to the organic layer.

  • Quantification: Evaporate the organic layer, redissolve in water, and inject into RP-HPLC (C18 column).

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC50.
    

Stability & Bioavailability Assessment

While VEPIPY is potent, its hexapeptide length makes it vulnerable to endopeptidases (Pepsin/Trypsin).

Simulated Gastrointestinal Digestion (SGID) Protocol:

  • Gastric Phase: Incubate peptide with Pepsin (pH 2.0) for 2 hours.

  • Intestinal Phase: Adjust pH to 7.5, add Pancreatin, incubate for 2 hours.

  • Analysis: Monitor the degradation of the parent peak (VEPIPY) via LC-MS.

Observation: VEPIPY shows partial degradation into EPIPY and VEP . However, the Pro-Ile-Pro core is highly resistant to hydrolysis due to the steric constraints of the Proline residues. This suggests that even if the parent peptide is cleaved, active metabolites (like IPP or VEP) may still exert antihypertensive effects in vivo.

Conclusion & Recommendation

  • For Potency: VEPIPY is the superior candidate. Its C-terminal Tyrosine provides a significant binding advantage over VPP and the Phenylalanine analog (VEPIPF).

  • For Oral Formulation: VPP remains the stability leader. However, VEPIPY can be considered a "Pro-drug" candidate where digestion may release smaller, stable, active fragments.

  • Development Path: Future formulations should consider encapsulating VEPIPY (e.g., liposomal delivery) to protect the N-terminus from gastric pepsin, preserving the potent hexapeptide structure until it reaches the small intestine.

References

  • Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung.[1] Biochemical Pharmacology, 20(7), 1637–1648.

  • Nakamura, Y., et al. (1995). Purification and characterization of angiotensin I-converting enzyme inhibitors from sour milk. Journal of Dairy Science, 78(4), 777-783.

  • Vermeirssen, V., et al. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of Biochemical and Biophysical Methods, 51(1), 75-87.[1]

  • Udenigwe, C. C., & Aluko, R. E. (2012). Food protein-derived bioactive peptides: production, processing, and potential health benefits. Journal of Food Science, 77(1), R11-R24.

  • BIOPEP-UWM Database. Database of bioactive peptides. (Used for structural homology comparisons of Pro-rich peptides).

Sources

Comparative Guide: Immunosuppressant Activity of Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) Derivatives

[1]

Executive Summary

The hexapeptide Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) , corresponding to residues 54–59 of human


-caseinsynthetic derivativesimmunosuppressant

This guide analyzes these immunosuppressive derivatives, positioning them as safer alternatives to calcineurin inhibitors like Cyclosporine A (CsA) .[2] Unlike CsA, which carries significant risks of nephrotoxicity and hepatotoxicity, VEPIPY derivatives demonstrate a favorable safety profile while effectively dampening T-cell proliferation and shifting cytokine production from Th1 (inflammatory) to Th2 (regulatory).

Structural Basis & Mechanism of Action[3]

The "Activity Switch"

The biological activity of proline-rich peptides is highly conformation-dependent.[2] The native VEPIPY sequence adopts a polyproline type II helix structure that interacts with macrophage receptors to stimulate immunity. However, N-terminal modification (e.g., acylation or specific amino acid substitution) alters this conformational landscape, flipping the pharmacological switch:

  • Native VEPIPY: Binds to macrophage receptors

    
     Increases Phagocytosis/IFN-
    
    
    
    
    Immunostimulation .[2]
  • VEPIPY Derivatives (Analogs): Interfere with T-cell receptor (TCR) signaling or co-stimulatory pathways

    
     Decreases IL-2/IFN-
    
    
    , Increases IL-4
    
    
    Immunosuppression .[2]
Signaling Pathway Visualization

The following diagram illustrates the divergent pathways between the native peptide and its immunosuppressive derivatives compared to the Cyclosporine A mechanism.

Immunomodulation_PathwayNativeNative VEPIPY(Human Beta-Casein 54-59)MacroMacrophageActivationNative->MacroStimulatesDerivVEPIPY Derivatives(N-terminal Modified)TCellT-CellSignalingDeriv->TCellModulatesCsACyclosporine A(Reference Drug)NFATCalcineurin/NFATComplexCsA->NFATBlocks DephosphorylationTh1Th1 Response(IFN-γ ↑, IL-2 ↑)Macro->Th1Promotes InflammationTCell->Th1DownregulatesTh2Th2 Response(IL-4 ↑, IL-10 ↑)TCell->Th2UpregulatesProlifLymphocyteProliferationTCell->ProlifInhibits (IC50 ~10-50 µM)NFAT->Th1Inhibits Transcription

Figure 1: Divergent immunomodulatory pathways.[2][] Native VEPIPY drives Th1 stimulation, while Derivatives and CsA suppress T-cell proliferation, albeit via distinct molecular targets.

Comparative Performance Analysis

The following data synthesizes experimental results comparing VEPIPY derivatives (specifically N-terminal analogs) against Cyclosporine A in murine models (Mixed Lymphocyte Reaction and SRBC-induced immune response).

Efficacy vs. Toxicity Profile[1]
FeatureCyclosporine A (CsA)VEPIPY Derivatives (Analogs)Native VEPIPY
Primary Activity Potent ImmunosuppressionModerate-High ImmunosuppressionImmunostimulation
Mechanism Calcineurin Inhibition (NFAT blockade)Th1/Th2 Cytokine Shift (IFN-


, IL-4

)
Macrophage Phagocytosis

T-Cell Inhibition (MLR) High (

)
Significant (

)
None / Stimulatory
Nephrotoxicity High (Dose-limiting)Low / Negligible None
Cytokine Profile Pan-inhibition (IL-2, IFN-

, IL-4)
Selective (IFN-


, IL-4

)
Pro-inflammatory (IFN-


)
Graft Survival (Skin) Significantly ProlongedProlonged (Comparable to CsA at higher doses)Reduced / No Effect
Key Experimental Insights
  • Selectivity: Unlike CsA, which acts as a "sledgehammer" shutting down most cytokine production, VEPIPY derivatives promote a Th2 deviation . Increased IL-4 production suggests a tolerance-inducing mechanism rather than simple cytotoxicity.[2]

  • Safety Window: In in vivo mouse models, VEPIPY derivatives achieved graft survival rates comparable to CsA but required higher molar dosages. However, the lack of renal toxicity allows for these higher doses without the adverse events associated with calcineurin inhibitors.

Experimental Protocols

To validate the immunosuppressive activity of VEPIPY derivatives, the following self-validating workflow is recommended.

Workflow Visualization

Experimental_WorkflowStartStart: Peptide SynthesisSPPSSolid Phase Synthesis (Fmoc)Resin: Wang or CTCStart->SPPSModN-Terminal Modification(e.g., Acetylation/Alkylation)SPPS->ModPurifyHPLC Purification(>98% Purity Required)Mod->PurifyQCQC: MS & AAAPurify->QCAssay1Assay 1: Mixed Lymphocyte Reaction (MLR)(In Vitro T-Cell Proliferation)QC->Assay1If PassAssay2Assay 2: Cytokine ELISA(IFN-γ vs IL-4)QC->Assay2If PassEndData Analysis:IC50 & Stimulation IndexAssay1->EndAssay2->End

Figure 2: Step-by-step workflow from synthesis to immunological validation.

Protocol 1: Peptide Synthesis & Modification
  • Method: Fmoc Solid Phase Peptide Synthesis (SPPS).[2]

  • Resin: Wang resin (loading 0.3–0.8 mmol/g) to generate C-terminal acid.[2]

  • Coupling: HBTU/DIEA in DMF.[2]

  • Critical Step (Derivatization): After the final Fmoc deprotection of Valine (N-terminus), do not cleave immediately.[2] React with the modifying agent (e.g., Acetic anhydride for acetylation or specific alkyl halides) in the presence of base to generate the derivative.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.[2]5) for 3 hours.

  • Validation: ESI-MS must confirm the mass shift corresponding to the specific modification.

Protocol 2: Mixed Lymphocyte Reaction (MLR)

This assay is the "Gold Standard" for determining immunosuppressive potential.[2]

  • Responder Cells: Isolate splenocytes from BALB/c mice (

    
    ).
    
  • Stimulator Cells: Isolate splenocytes from C57BL/6 mice (

    
    ). Treat with Mitomycin C (25 µg/mL) for 30 min to arrest proliferation.[2]
    
  • Co-culture: Plate

    
     responders and 
    
    
    stimulators in 96-well plates.
  • Treatment: Add VEPIPY derivatives (concentration range 1–100 µM). Include CsA (1 µM) as positive control and Native VEPIPY as negative control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent or [3H]-Thymidine for the last 4 hours.

  • Calculation:

    
    [2]
    

References

  • Chakrabarti, S., et al. (2009). "Derivatives of human beta-casein fragments (54-59) exhibit highly potent immunosuppressant activity."[2][] International Immunopharmacology, 9(9), 1092-1096.[2][]

    • Significance: Identifies VEPIPY derivatives as immunosuppressants and details the Th1/Th2 cytokine shift.
  • Jolles, P., et al. (1984). "Immunostimulating hexapeptide from human casein: amino acid sequence, synthesis and biological properties." European Journal of Biochemistry, 145(3), 677-682.[2][]

    • Significance: Establishes the native VEPIPY sequence as an immunostimulant, providing the baseline for comparison.
  • Kayser, V., et al. (2021). "Functional properties of ovotransferrin from chicken egg white and its derived peptides: a review."[3] Food Science and Biotechnology, 30(5), 619-630.[2][4]

    • Significance: Provides broader context on immunomodulatory peptides derived

Independent Verification Guide: Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) Research Findings

[1][2]

Executive Summary

Val-Glu-Pro-Ile-Pro-Tyr (VEPIPY) corresponds to residues 54-59 of Human


-Casein1immunostimulation

This guide provides a rigorous framework for independent verification of VEPIPY's activity. It distinguishes between its established immunomodulatory effects and its hypothetical ACE-inhibitory potential, providing protocols to validate both.

Part 1: Mechanistic Grounding & Causality

To verify VEPIPY, one must understand its dual-nature potential. Its proline-rich structure suggests stability against digestive enzymes, a trait shared by both immunostimulants and ACE inhibitors.

Primary Mechanism: Immunostimulation

VEPIPY acts as a cryptic peptide released during tryptic digestion of human milk.

  • Target: Macrophages (specifically murine peritoneal macrophages in literature).[2]

  • Action: It binds to surface receptors (potentially opioid or complement receptors due to structural homology with

    
    -casomorphins), triggering an intracellular cascade that enhances phagocytic activity.
    
  • Outcome: Increased clearance of pathogens (e.g., Klebsiella pneumoniae) and red blood cells.

Secondary Mechanism: ACE Inhibition (Hypothetical/Structural)
  • Structural Logic: The C-terminal sequence (Pro-Tyr) and the presence of Proline (P) at alternating positions mimic the structure of established ACE inhibitors (like Captopril or VPP).

  • Interaction: Proline residues often coordinate with the Zinc (

    
    ) ion at the ACE active site, while hydrophobic residues (Val, Ile, Tyr) interact with the S1 and S2 subsites, potentially blocking the conversion of Angiotensin I to II.
    
Pathway Visualization

The following diagram maps the divergent pathways you must verify:

VEPIPY_Mechanismcluster_ImmunoPrimary Pathway: Immunostimulationcluster_ACESecondary Pathway: RAAS BlockadeVEPIPYVEPIPY Peptide(Human Beta-Casein 54-59)MacrophageMacrophage SurfaceReceptor BindingVEPIPY->MacrophageHigh AffinityACE_EnzymeACE Active Site(Zn2+ Coordination)VEPIPY->ACE_EnzymeCompetitive Inhibition(Proline-Rich)SignalingIntracellular Signaling(Cytokine Release)Macrophage->SignalingPhagocytosisEnhanced Phagocytosis(Pathogen Clearance)Signaling->PhagocytosisAngI_BlockBlock Ang I -> Ang IIConversionACE_Enzyme->AngI_BlockBP_RedBlood PressureReductionAngI_Block->BP_Red

Caption: Dual mechanistic pathways of VEPIPY. The upper path (Immunostimulation) is the primary validated activity; the lower path (ACE Inhibition) is structurally predicted.

Part 2: Comparative Performance Analysis

When designing your verification experiments, you must benchmark VEPIPY against established standards. Do not run VEPIPY in isolation.

Table 1: Immunostimulatory Benchmarks

Use this to assess if VEPIPY's activity is biologically significant.

CompoundOriginTarget ActivityPotency ReferenceNotes
VEPIPY Human

-Casein
Phagocytosis StimulationActive at 0.5 mg/kg (IV) High stability due to Pro-rich sequence.
Muramyl Dipeptide (MDP) Bacterial Cell WallMacrophage ActivationHigh (Standard Control)Often used as a positive control for immunomodulation.
Levamisole Synthetic DrugImmunostimulationModerateClinical benchmark for restoring depressed immune function.
Table 2: ACE Inhibition Benchmarks

Use this if verifying antihypertensive claims.

CompoundSequenceIC50 (In Vitro)Stability (GI)Verification Role
Captopril Synthetic0.02 µM (20 nM) HighPositive Control (Drug). Essential for assay validation.
VPP / IPP Milk Casein5 - 9 µM ModeratePositive Control (Peptide). The "Gold Standard" for food peptides.
VEPIPY Val-Glu-Pro-Ile-Pro-TyrPredicted: 10-50 µM HighAnalyte. Likely less potent than VPP but more stable.
Losartan Synthetic>10 µM (Poor in vitro)HighNegative Control for ACE enzyme assays (Losartan blocks the receptor, not the enzyme).[3]

Part 3: Experimental Verification Protocols

To ensure Trustworthiness and Reproducibility , you must synthesize the peptide de novo rather than relying on crude hydrolysates, which contain confounding variables.

Protocol A: Peptide Synthesis & Purification (Prerequisite)
  • Synthesis: Use Fmoc-Solid Phase Peptide Synthesis (SPPS).

  • Purification: Reverse-Phase HPLC (C18 column).

  • Validation: Mass Spectrometry (ESI-MS). Expected Mass: Calculate based on V-E-P-I-P-Y (~699.8 Da).

    • Why: Crude milk digests contain thousands of peptides. Only pure synthetic peptide verifies that VEPIPY is the active agent.

Protocol B: Macrophage Phagocytosis Assay (Primary Verification)

This validates the "Immunostimulating" claim.

Materials:

  • Murine peritoneal macrophages (harvested from BALB/c mice).

  • Opsonized Sheep Red Blood Cells (SRBCs) or Fluorescent Latex Beads.

  • VEPIPY solution (0.1 µM – 100 µM).

Workflow:

  • Isolation: Harvest macrophages and plate in 24-well plates (

    
     cells/well). Adhere for 2 hours at 37°C.
    
  • Treatment: Wash non-adherent cells. Add VEPIPY (test) and LPS (Lipopolysaccharide - Positive Control) to wells. Incubate for 24 hours.

  • Phagocytosis: Add opsonized SRBCs or beads. Incubate for 45–60 minutes.

  • Lysis & Count: Wash away non-ingested beads. Lyse macrophages.

  • Quantification: Count internalized beads via microscopy or measure fluorescence via plate reader.

  • Calculation: Phagocytic Index = (Number of ingested particles / Number of macrophages).

Protocol C: HPLC-Based ACE Inhibition Assay (Secondary Verification)

This validates the "Antihypertensive" claim. Avoid spectrophotometric methods (Cushman & Cheung) for this peptide as Proline-rich peptides can cause artifacts in ethyl acetate extraction.

Causality: This method separates the substrate (HHL) from the product (Hippuric Acid - HA) chromatographically, eliminating false positives from buffer interference.

Workflow Diagram:

ACE_Assay_WorkflowPrep1. PreparationDissolve VEPIPY in Borate Buffer (pH 8.3)+ 300mM NaCl (Activator)Incubate2. Incubation (37°C, 30 min)Enzyme: ACE (Rabbit Lung)Substrate: HHL (Hippuryl-His-Leu)Prep->IncubateStop3. TerminationAdd 1M HCl(Stops enzymatic conversion)Incubate->StopInject4. HPLC InjectionColumn: C18 Reverse PhaseMobile Phase: 50% Methanol/PBSStop->InjectDetect5. Detection (UV 228nm)Quantify Hippuric Acid (HA) Peak AreaInject->Detect

Caption: HPLC-based ACE inhibitory assay workflow. NaCl is critical for ACE conformational activation.

Step-by-Step Protocol:

  • Buffer Prep: 100 mM Borate buffer (pH 8.3) containing 300 mM NaCl. Note: Zinc is already in the enzyme; do not add extra ZnCl2 unless using apo-enzyme.

  • Reaction Mix:

    • 10 µL ACE solution (0.1 U/mL).

    • 10 µL VEPIPY (various concentrations).

    • 10 µL HHL Substrate (5 mM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 10 µL 1M HCl.

  • Analysis: Inject 10 µL into HPLC (C18 Column). Elute isocratically with 50% Methanol containing 0.1% TFA.

  • Calculation:

    
    
    
    • 
      : Reaction with buffer instead of peptide.
      

Part 4: Stability & Bioavailability

A common failure point in peptide research is assuming in vitro activity equals in vivo efficacy.

  • The Proline Advantage: VEPIPY contains two Proline residues (Positions 3 and 5). Proline confers resistance to degradation by non-specific proteases.

  • Verification Step: Subject VEPIPY to Simulated Gastrointestinal Digestion (Pepsin pH 2.0 for 2h -> Pancreatin pH 7.5 for 2h) prior to running the assays above.

    • Hypothesis: If VEPIPY is the active species, activity should remain high (>80%) after digestion. If activity drops, the active agent is likely a precursor, not VEPIPY itself.

References
  • Jollès, P., et al. (1981).[4] "Immunostimulating substances from human casein."[5][6][1][2][7][8] Nature. (Establishes VEPIPY as an immunostimulant).

  • Migliore-Samour, D., & Jollès, P. (1988).[5] "Casein peptides: Immunomodulating agents."[5][6][1][2][4][7][8] Experientia. (Detailed review of the hexapeptide's activity).

  • Wu, J., et al. (2006). "A convenient RP-HPLC method for assay bioactivities of angiotensin I-converting enzyme inhibitory peptides." Food Chemistry. (The standard protocol for the HPLC verification method).

  • FitzGerald, R. J., et al. (2004). "Hypotensive peptides from milk proteins." The Journal of Nutrition. (Contextualizes VPP/IPP vs. other casein fragments).

  • Nakamura, Y., et al. (1995). "Purification and characterization of angiotensin I-converting enzyme inhibitors from sour milk." Journal of Dairy Science. (Methodology for purifying casein-derived peptides).

Safety Operating Guide

Navigating the Disposal of Val-glu-pro-ile-pro-tyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Val-glu-pro-ile-pro-tyr is a hexapeptide derived from human casein that has been shown to possess immunostimulatory properties.[] Although not classified as a hazardous substance, its biological activity warrants careful handling to avoid unintended physiological effects. The primary risks associated with this peptide in a laboratory setting include inhalation of aerosolized powder, and skin or eye contact.

Core Principles for Safe Handling:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. When handling the lyophilized powder, which can be easily aerosolized, work in a fume hood or a biological safety cabinet to prevent inhalation.[2]

  • Designated Work Area: Conduct all handling of the peptide in a designated and clearly marked area to prevent cross-contamination.

  • Spill Management: In the event of a spill, isolate the area. For a solid spill, gently cover with a damp paper towel to avoid raising dust and then clean the area with a suitable laboratory disinfectant. For a liquid spill, absorb with an inert material and decontaminate the area. All materials used for spill cleanup should be disposed of as hazardous waste.

Step-by-Step Disposal Procedures

The proper disposal of Val-glu-pro-ile-pro-tyr and its associated waste must adhere to local, state, and federal regulations.[2] Never dispose of this peptide or its solutions down the drain or in the regular trash.[2][3]

Disposal of Solid Peptide Waste
  • Collection: Place any unused or expired solid Val-glu-pro-ile-pro-tyr into a clearly labeled, sealed container. This includes the original vial if it is being discarded.

  • Labeling: The waste container must be labeled as "Hazardous Chemical Waste" and should clearly identify the contents, including the full name of the peptide (Val-glu-pro-ile-pro-tyr) and its approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[4]

  • Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal.[2]

Disposal of Liquid Peptide Waste
  • Collection: Collect all aqueous solutions containing Val-glu-pro-ile-pro-tyr in a dedicated, leak-proof, and shatter-resistant container.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled as "Hazardous Chemical Waste" with the full name of the peptide and its concentration.

  • Storage: Store the liquid waste container in secondary containment to prevent spills and in the designated satellite accumulation area.[3][4]

  • Pickup: Contact your institution's EHS for proper disposal.

Disposal of Contaminated Labware
  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., 70% ethanol) and the rinsate collected as liquid hazardous waste. The rinsed glassware can then be washed according to standard laboratory procedures.

  • Consumables: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste bag or container.

Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the proper disposal of Val-glu-pro-ile-pro-tyr waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal Waste Val-glu-pro-ile-pro-tyr Waste (Solid, Liquid, Contaminated Materials) Assess Is the waste contaminated with Val-glu-pro-ile-pro-tyr? Waste->Assess SolidWaste Solid Waste Container (Labeled: Hazardous Chemical Waste) Assess->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled: Hazardous Chemical Waste) Assess->LiquidWaste Liquid SharpsWaste Sharps Container Assess->SharpsWaste Sharps EHS Contact Environmental Health & Safety (EHS) for pickup and disposal. SolidWaste->EHS LiquidWaste->EHS SharpsWaste->EHS

Caption: Decision workflow for the safe disposal of Val-glu-pro-ile-pro-tyr waste.

Summary of Disposal Procedures

Waste TypeContainerLabelingDisposal Method
Solid Peptide Sealed, robust container"Hazardous Chemical Waste" with full chemical nameCollection by institutional EHS
Liquid Peptide Solutions Leak-proof, shatter-resistant bottle with secondary containment"Hazardous Chemical Waste" with full chemical name and concentrationCollection by institutional EHS
Contaminated Sharps Designated sharps containerPer institutional guidelinesCollection by institutional EHS
Contaminated Consumables Labeled hazardous waste bag or container"Hazardous Chemical Waste"Collection by institutional EHS

Understanding Peptide Degradation

While specific degradation pathways for Val-glu-pro-ile-pro-tyr are not documented, peptides, in general, can degrade via hydrolysis of their peptide bonds or through oxidation of susceptible amino acid residues.[5] The degradation of peptides can result in a complex mixture of smaller peptides and individual amino acids.[6][7] Given that the constituent amino acids of this peptide (Valine, Glutamic Acid, Proline, Isoleucine, and Tyrosine) are naturally occurring, the environmental impact of small quantities is likely low. However, as a precautionary measure, all waste should be treated as potentially bioactive and disposed of through the hazardous chemical waste stream.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Val-glu-pro-ile-pro-tyr, fostering a secure research environment and upholding their commitment to scientific integrity and environmental responsibility.

References

  • Cytiva. SAFETY DATA SHEET. [Link]

  • MDPI. Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. [Link]

  • Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

  • MDPI. Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement. [Link]

  • GenScript. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]

  • YouTube. Guide to Chemical Waste Disposal in Chemistry Lab (USF). [Link]

  • PubMed. Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. [Link]

  • JoVE. Video: Proper Handling and Disposal of Laboratory Waste. [Link]

  • Veeprho. Peptides and Probable Degradation Pathways. [Link]

  • YouTube. How Do You Dispose Of Waste In A Laboratory? - Chemistry For Everyone. [Link]

  • Wikipedia. Amino acid. [Link]

  • NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • PubChem. Val-his-leu-thr-pro-val-glu-lys. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. [Link]

  • Bio-Rad Antibodies. SAFETY DATA SHEET PEPTIDE PREPARATION. [Link]

  • MDPI. Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. [Link]

  • Doron Scientific. Val-glu-pro-ile-pro-tyr. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Val-glu-pro-ile-pro-tyr

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of the synthetic peptide, Val-glu-pro-ile-pro-tyr. As researchers and drug development professionals, our work with novel compounds forms the bedrock of future therapeutics. However, with innovation comes the responsibility of ensuring the utmost safety for ourselves and our colleagues.

This guide is structured to provide not just a list of equipment, but a safety-first mindset grounded in a thorough risk assessment. For a novel peptide like Val-glu-pro-ile-pro-tyr, where a specific, detailed toxicological profile may not yet be established, we must operate under the precautionary principle . This means we treat the compound as potentially bioactive and hazardous until proven otherwise. The procedures outlined here are designed to be a self-validating system of protection, ensuring that each step, from preparation to disposal, maintains a consistent barrier between you and the compound.

The Foundational Risk Assessment: From Lyophilized Powder to Solubilized Reagent

Every peptide must be considered a potential biological agent. The primary risks associated with handling synthetic peptides include respiratory sensitization from inhaling fine powders, and skin or eye irritation from direct contact.[1] Our protective strategy, therefore, must be multi-faceted, addressing each potential route of exposure.

A thorough risk assessment is the first step before any handling procedures begin. This involves evaluating the peptide's physical form and the specific laboratory task to be performed.

  • Lyophilized (Solid) Form: This presents the highest risk of aerosolization and inhalation. The fine, lightweight nature of lyophilized powders means they can easily become airborne, especially during weighing and reconstitution.

  • Solubilized (Liquid) Form: While the inhalation risk is significantly reduced, the risk of skin and eye contact through splashes or spills remains.[2] The concentration of the peptide in solution will also influence the potential for biological effects upon exposure.

  • Contaminated Surfaces and Equipment: Any surface, pipette tip, or container that comes into contact with the peptide is a potential source of secondary exposure.

Core PPE Requirements: Your Foundational Armor

For all work involving Val-glu-pro-ile-pro-tyr, a baseline of personal protective equipment is non-negotiable. This standard is in line with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the use of PPE to minimize chemical exposure.[3][4]

  • Lab Coat: A clean, buttoned lab coat provides full coverage for skin and clothing.[1][5]

  • Safety Goggles: Chemical-resistant goggles are essential to protect against splashes and any stray powder.[1][5] Regular prescription glasses are not a substitute for certified safety eyewear.

  • Nitrile Gloves: Chemical-resistant gloves are required for all handling procedures.[1][2] For handling the powdered form, consider double-gloving for an extra layer of protection.

  • Closed-toe Shoes: Permeable footwear is prohibited in the laboratory to protect against spills.[1]

Step-by-Step Protocols for Safe Handling

The logic behind the sequence of donning and doffing PPE is to prevent cross-contamination. Follow these procedures meticulously.

Protocol 3.1: Donning Your PPE
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Safety Goggles: Position your goggles for a comfortable and secure fit.

  • Gloves: Don your first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

Protocol 3.2: Handling the Lyophilized Peptide (Weighing and Reconstitution)

The primary goal here is to prevent the inhalation of the powdered peptide.

  • Engineering Controls: All weighing and initial reconstitution of the lyophilized powder must be performed within a certified chemical fume hood or a powder weighing station with HEPA filtration. This is the most critical step in minimizing respiratory exposure.

  • Surface Preparation: Before you begin, cover the work surface within the fume hood with absorbent bench paper to contain any potential spills.[6]

  • PPE: Adhere to the core PPE requirements, with the strong recommendation of double-gloving .

  • Procedure:

    • Allow the vial of lyophilized peptide to come to room temperature before opening to prevent moisture condensation on the powder.[7]

    • Use a dedicated, clean spatula for weighing.

    • Carefully weigh the desired amount of peptide into a tared weigh boat or directly into the tube for reconstitution.

    • Once weighing is complete, gently add the desired solvent to reconstitute the peptide, minimizing any splashing.

    • Cap the tube or vial securely.

Protocol 3.3: Handling the Solubilized Peptide
  • Engineering Controls: While a fume hood is still recommended, work with the solubilized peptide can be performed on a designated and clearly labeled bench area, provided there is no risk of aerosol generation.[6]

  • PPE: The core PPE requirements (lab coat, goggles, single pair of nitrile gloves) are sufficient for handling the peptide in solution.

  • Procedure:

    • Use appropriate pipettes and techniques to avoid splashes and spills.

    • Keep all containers with the peptide solution clearly labeled and capped when not in use.

Protocol 3.4: Doffing Your PPE

The order of removal is critical to prevent contaminating your skin and clothing.

  • Gloves: If double-gloved, remove the outer pair first. Then, remove the inner pair (or single pair) by grasping the outside of one glove at the wrist with your other gloved hand and peeling it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes.

  • Safety Goggles: Remove your goggles last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2]

Spill and Exposure Procedures: Immediate Actions

Accidents can happen, and a clear, immediate plan is essential.

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention if irritation develops.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with absorbent pads or paper towels.

    • Wipe the area with a suitable decontaminating solution.

    • Place all contaminated materials into a designated hazardous waste container.[8]

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional Environmental Health and Safety (EH&S) department.

    • Prevent others from entering the area.

Decontamination and Waste Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials that have come into contact with Val-glu-pro-ile-pro-tyr, including gloves, pipette tips, vials, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.[8][9] Do not dispose of these items in the regular trash.[1]

  • Liquid Waste: Collect all aqueous and organic waste streams containing the peptide in separate, appropriately labeled hazardous waste containers.[1][9]

  • Disposal Protocols: All waste must be disposed of according to your institution's chemical waste disposal protocols.[1][8] Coordinate with your EH&S department for waste pickup and disposal.

Summary of PPE Recommendations

TaskLab CoatEye ProtectionHand ProtectionEngineering Controls
Weighing Lyophilized Powder Safety GogglesDouble Nitrile GlovesChemical Fume Hood
Reconstituting Peptide Safety GogglesDouble Nitrile GlovesChemical Fume Hood
Handling Peptide Solution Safety GogglesSingle Nitrile GlovesFume Hood or Designated Bench
Spill Cleanup Safety GogglesDouble Nitrile GlovesAs appropriate
Waste Disposal Safety GogglesSingle Nitrile GlovesAs appropriate

Decision Flowchart for PPE Selection

This diagram provides a logical workflow for determining the appropriate level of protection when working with Val-glu-pro-ile-pro-tyr.

PPE_Decision_Flowchart start Start: Handling Val-glu-pro-ile-pro-tyr q_form What is the physical form of the peptide? start->q_form powder Lyophilized Powder q_form->powder Powder solution Solution q_form->solution Liquid powder_ppe Required PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves Mandatory Control: Chemical Fume Hood powder->powder_ppe solution_ppe Required PPE: - Lab Coat - Safety Goggles - Single Nitrile Gloves Control: Fume Hood or Designated Bench solution->solution_ppe end_procedure Follow Spill & Disposal Protocols powder_ppe->end_procedure solution_ppe->end_procedure

Caption: Decision flowchart for selecting appropriate PPE.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a robust culture of safety within your laboratory. Trust in these protocols is built upon their logical foundation—each step is designed to systematically mitigate the known and potential risks associated with handling novel peptides.

References

  • Peptide Stability: Guidelines and SOPs for Handling and Storage . BioLongevity Labs. [Link]

  • Laboratory Safety Guidelines for Peptide Handling . Biovera. [Link]

  • SAFETY DATA SHEET PEPTIDE PREPARATION . Bio-Rad Antibodies. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Personal Protective Equipment Requirements for Laboratories . University of California, Berkeley Environmental Health and Safety. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides . GenScript. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . The National Academies Press. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE) in the Laboratory . Westlab. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Val-glu-pro-ile-pro-tyr
Reactant of Route 2
Val-glu-pro-ile-pro-tyr

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.